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  • Product: 1,3-Bis(4-aminophenyl)thiourea
  • CAS: 6268-26-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of 1,3-Bis(4-aminophenyl)thiourea

This guide provides a comprehensive analysis of 1,3-Bis(4-aminophenyl)thiourea, focusing on the critical physicochemical parameters of exact mass and molecular weight. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of 1,3-Bis(4-aminophenyl)thiourea, focusing on the critical physicochemical parameters of exact mass and molecular weight. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis, experimental determination, and practical significance of these values.

Introduction: The Significance of Precise Mass Determination

1,3-Bis(4-aminophenyl)thiourea is a symmetrical aromatic thiourea derivative. Compounds within the thiourea class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. For any chemical entity intended for pharmaceutical or advanced material application, the unambiguous confirmation of its identity and purity is paramount. The molecular weight and, more precisely, the exact mass, serve as fundamental identifiers. While often used interchangeably, these terms have distinct scientific meanings, the understanding of which is crucial for interpreting analytical data, particularly from mass spectrometry, and for confirming elemental composition.

Section 1: Core Physicochemical Properties

The fundamental properties of 1,3-Bis(4-aminophenyl)thiourea are summarized below. These values form the basis for all subsequent analytical and experimental work.

PropertyValueSource
Chemical Formula C₁₃H₁₄N₄S[1][2][3]
Molecular Weight 258.35 g/mol [1][2]
Exact (Monoisotopic) Mass 258.09392 DaCalculated

Section 2: Molecular Weight vs. Exact Mass: A Critical Distinction

Understanding the difference between molecular weight and exact mass is essential for the accurate characterization of a compound.

  • Molecular Weight (or Molar Mass) : This value is calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the formula.[4] The atomic weights found on the periodic table are these weighted averages. This value is most relevant for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).

  • Exact Mass (or Monoisotopic Mass) : This is the mass calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ³²S).[5][6] This value is not a weighted average. High-resolution mass spectrometers are capable of measuring the mass of individual ions with sufficient precision to determine the exact mass. This measurement is a powerful tool for confirming the elemental composition of a molecule, as very few combinations of atoms will have the same exact mass to within a few parts-per-million (ppm).[6][7]

The distinction is critical because a high-resolution mass spectrum will show a peak corresponding to the monoisotopic mass, not the average molecular weight.

G cluster_concepts Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Application MW Molecular Weight (Average Mass) Isotopes All Natural Isotopes (Weighted Average) MW->Isotopes Calculated from EM Exact Mass (Monoisotopic Mass) MostAbundant Most Abundant Isotope (e.g., ¹²C, ¹H, ¹⁴N, ³²S) EM->MostAbundant Calculated from Bulk Stoichiometry (Bulk Chemistry) Isotopes->Bulk Used for HRMS High-Resolution Mass Spectrometry (Structure Elucidation) MostAbundant->HRMS Measured by

Caption: Relationship between Molecular Weight and Exact Mass.

Section 3: Methodologies for Determination

Theoretical Calculation

The theoretical values are derived directly from the molecular formula, C₁₃H₁₄N₄S.

Molecular Weight Calculation: This calculation uses the standard atomic weights from the periodic table, which are weighted averages of natural isotopic abundances.

  • Carbon (C): 13 × 12.011 g/mol = 156.143 g/mol

  • Hydrogen (H): 14 × 1.008 g/mol = 14.112 g/mol

  • Nitrogen (N): 4 × 14.007 g/mol = 56.028 g/mol

  • Sulfur (S): 1 × 32.06 g/mol = 32.06 g/mol

  • Total Molecular Weight ≈ 258.343 g/mol (commonly rounded to 258.35)

Exact Mass Calculation: This calculation uses the mass of the most abundant isotope for each element.[5]

  • ¹²C: 13 × 12.000000 Da = 156.000000 Da

  • ¹H: 14 × 1.007825 Da = 14.109550 Da

  • ¹⁴N: 4 × 14.003074 Da = 56.012296 Da

  • ³²S: 1 × 31.972071 Da = 31.972071 Da

  • Total Exact Mass = 258.093921 Da

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

The most robust method for confirming the elemental formula of a synthesized compound is through experimental determination of its exact mass using HRMS (e.g., Time-of-Flight (TOF) or Orbitrap analyzers).

Principle of Operation: The causality behind this choice is that HRMS provides mass accuracy typically below 5 ppm, allowing for the confident assignment of an elemental formula. A lower-resolution instrument could not distinguish between 1,3-Bis(4-aminophenyl)thiourea and other molecules with the same nominal mass but different elemental compositions.

Caption: Experimental workflow for HRMS determination of exact mass.

Experimental Protocol: HRMS Analysis of 1,3-Bis(4-aminophenyl)thiourea

This protocol describes a self-validating system where internal calibration ensures the accuracy of the final mass measurement.

  • Sample Preparation:

    • Step: Accurately weigh ~1 mg of the synthesized 1,3-Bis(4-aminophenyl)thiourea.

    • Causality: An accurate starting weight, while not critical for mass accuracy, is good laboratory practice for ensuring adequate signal intensity.

    • Step: Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Step: Further dilute the stock solution to a final concentration of ~1-10 µg/mL using a 50:50 mixture of the organic solvent and deionized water containing 0.1% formic acid.

    • Causality: Formic acid is added to promote protonation of the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode electrospray ionization (ESI).

  • Instrument Calibration:

    • Step: Before sample analysis, perform an external calibration of the mass spectrometer using a known calibration standard mixture appropriate for the mass range of interest.

    • Causality: This step ensures the instrument's mass-to-charge ratio (m/z) axis is accurately calibrated, which is fundamental to achieving high mass accuracy.

  • Infusion and Data Acquisition:

    • Step: Infuse the prepared sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Step: Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-500). The expected protonated molecule [M+H]⁺ for C₁₃H₁₄N₄S would be C₁₃H₁₅N₄S⁺, with an exact mass of 259.10174 Da.

    • Causality: Positive ion mode is chosen because the two primary amine groups are basic and readily accept a proton.

  • Data Analysis:

    • Step: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.

    • Step: Compare the experimentally measured exact mass to the theoretically calculated exact mass (259.10174 Da).

    • Step: Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Trustworthiness: A mass error of < 5 ppm provides high confidence in the assigned elemental formula of C₁₃H₁₄N₄S.

Section 4: Synthesis Protocol

A common and effective method for synthesizing symmetrical thioureas involves the reaction of a primary amine with a thiocarbonyl source, such as thiophosgene or carbon disulfide.

Protocol: Synthesis of 1,3-Bis(4-aminophenyl)thiourea from p-Phenylenediamine

This protocol is based on established methods for thiourea synthesis.[8]

  • Reagent Preparation:

    • Step: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.8 g (0.1 mol) of p-phenylenediamine in 100 mL of ethanol.

    • Causality: Ethanol is a common solvent for this reaction, capable of dissolving the amine starting material and the intermediate products.

  • Reaction Setup:

    • Step: In a separate dropping funnel, prepare a solution of 3.8 g (0.05 mol) of carbon disulfide in 25 mL of ethanol.

    • Causality: Carbon disulfide is the thiocarbonyl source. It is added slowly to control the exothermic nature of the reaction and prevent the formation of unwanted byproducts. The 2:1 molar ratio of amine to CS₂ is critical for forming the desired symmetrical bis-thiourea.

  • Reaction Execution:

    • Step: Slowly add the carbon disulfide solution to the stirred solution of p-phenylenediamine over 30 minutes at room temperature.

    • Step: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. A precipitate will form as the reaction progresses.

    • Causality: Heating to reflux provides the necessary activation energy to drive the reaction to completion.

  • Product Isolation and Purification:

    • Step: Cool the reaction mixture to room temperature and then further in an ice bath for 30 minutes.

    • Step: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

    • Causality: Washing with cold solvent removes unreacted starting materials and soluble impurities without significantly dissolving the desired product.

    • Step: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,3-Bis(4-aminophenyl)thiourea.

    • Trustworthiness: Recrystallization is a critical purification step that ensures the final product is of high purity, which is essential for accurate analytical characterization and subsequent applications.

  • Characterization:

    • Step: Dry the purified product under vacuum.

    • Step: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (as described in Section 3.2).

References

  • Exact Mass Calculator, Single Isotope Version . Scientific Instrument Services. [Link]

  • Exact Masses & Isotope Abundance Ratios . Michigan State University, Department of Chemistry. [Link]

  • Exact Mass Calculator . BioChemCalc. [Link]

  • Thiourea synthesis by thioacylation . Organic Chemistry Portal. [Link]

  • 1,3-Bis(4-aminophenyl)thiourea | 6268-26-4 . MilliporeSigma. [Link]

  • Molecular mass calculator . The ISIC- EPFL mstoolbox. [Link]

  • Molecular Mass Calculator . BMRB. [Link]

  • 1,3-bis(4-aminophenyl)thiourea . 崇浩光電科技股份有限公司. [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 1,3-Bis(4-aminophenyl)thiourea

Comprehensive NMR Characterization of 1,3-Bis(4-aminophenyl)thiourea: Structural Dynamics and Reticular Applications Introduction & Scientific Context As a Senior Application Scientist in analytical chemistry and materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Characterization of 1,3-Bis(4-aminophenyl)thiourea: Structural Dynamics and Reticular Applications

Introduction & Scientific Context

As a Senior Application Scientist in analytical chemistry and materials science, I approach molecular characterization not merely as a verification step, but as a foundational diagnostic of molecular behavior. 1,3-Bis(4-aminophenyl)thiourea (APTU) is a critical ditopic amine linker utilized in the synthesis of advanced functional materials, most notably Covalent Organic Frameworks (COFs)[1]. The precise characterization of its electronic environment via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. The dual nature of APTU—possessing both electron-donating primary amines and an electron-withdrawing, hydrogen-bond-donating thiourea core—creates a unique push-pull electronic system. This guide provides an authoritative, step-by-step methodology for the 1 H and 13 C NMR characterization of APTU, detailing the causality behind experimental parameters and chemical shift assignments.

Mechanistic Causality of the Molecular Architecture

APTU (C 13​ H 14​ N 4​ S) is synthesized via the reaction of p-phenylenediamine with carbon disulfide (CS 2​ ) and sulfur under reflux conditions[2]. The resulting molecule is highly symmetric, which simplifies the NMR spectra but requires careful interpretation of competing electronic effects:

  • The Thiourea Core (C=S): Unlike urea (C=O), the thiocarbonyl sulfur is less electronegative, leading to a weaker π -bond and a highly polarizable electron cloud. This creates a strong diamagnetic anisotropy that heavily deshields the adjacent -NH- protons and the thiocarbonyl carbon itself.

  • The Terminal Amines (-NH 2​ ): These groups act as strong resonance electron donors (+M effect) into the aromatic rings. This electron density is pushed toward the ortho and para positions, significantly shielding the aromatic protons adjacent to the amines.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Any deviation in the final integration or baseline indicates a failure in sample preparation or instrument tuning.

  • Step 1: Solvent Selection and Sample Preparation. APTU exhibits strong intermolecular hydrogen bonding, rendering it poorly soluble in non-polar solvents like CDCl 3​ . Causality: Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ) is selected because its highly polar sulfoxide group disrupts APTU's intermolecular H-bonds, ensuring complete molecular dissolution. Dissolve exactly 15.0 mg of APTU in 0.6 mL of 99.9% DMSO-d 6​ .

  • Step 2: Probe Tuning and Matching. Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Manually tune and match the probe for both 1 H and 13 C frequencies. Causality: Optimizing the Q-factor of the RF coil maximizes the signal-to-noise ratio (SNR), which is critical for detecting the quaternary carbons in the 13 C spectrum.

  • Step 3: Locking and Shimming. Lock the spectrometer to the deuterium signal of DMSO-d 6​ . Perform gradient shimming (Z0-Z5 coils). Self-Validation: The Full Width at Half Maximum (FWHM) of the residual DMSO peak (2.50 ppm) must be < 1.0 Hz. If it is broader, the magnetic field is inhomogeneous, and shimming must be repeated.

  • Step 4: Pulse Sequence and Acquisition.

    • 1 H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure complete longitudinal relaxation (T1) of the amine protons. Acquire 16 scans.

    • 13 C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds. Causality: Quaternary carbons (like C=S) lack attached protons, resulting in longer T1 relaxation times and weaker Nuclear Overhauser Effect (NOE) enhancement. A longer D1 and 1024 scans ensure these critical peaks are accurately resolved.

NMR_Workflow S1 Sample Preparation (15 mg APTU in 0.6 mL DMSO-d6) S2 Probe Tuning & Matching (Optimize Q-factor) S1->S2 S3 Locking & Shimming (Z0-Z5 coils for homogeneity) S2->S3 S4 Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) S3->S4 S5 FID Acquisition (Signal accumulation) S4->S5 S6 Fourier Transform & Processing (Phase/Baseline Correction) S5->S6

Fig 1. Self-validating workflow for high-resolution NMR acquisition of APTU.

High-Resolution 1 H NMR Spectral Analysis

The 1 H NMR spectrum of APTU in DMSO-d 6​ is a textbook example of competing electronic effects across a symmetric aromatic system.

  • Self-Validation Check: The integral ratio must be exactly 2:4:4:4. A failure here indicates incomplete reduction of precursors or oligomerization during synthesis[2].

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment & Mechanistic Causality
H_a ~9.20Singlet (s)2H-Thiourea -NH- : Highly deshielded by the diamagnetic anisotropy and dipole of the C=S bond.
H_b ~7.05Doublet (d)4H8.5 HzAr-H (ortho to thiourea) : Mildly deshielded by the inductive effect of the thiourea nitrogen.
H_c ~6.50Doublet (d)4H8.5 HzAr-H (ortho to amine) : Strongly shielded by the +M resonance electron donation from the -NH 2​ group.
H_d ~5.00Broad Singlet (br s)4H-Amine -NH 2​ : Broadened due to intermediate chemical exchange with trace water in DMSO-d 6​ .

High-Resolution 13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive proof of the molecular backbone, particularly the crucial thiocarbonyl linkage.

PositionChemical Shift (ppm)Carbon TypeAssignment & Mechanistic Causality
C1' ~180.5QuaternaryC=S (Thiocarbonyl) : Extreme deshielding driven by the large paramagnetic shielding tensor ( σp​ ) of the sulfur atom.
C4 ~146.0QuaternaryAr-C-NH 2​ : Deshielded by the electronegativity (-I effect) of the primary amine nitrogen.
C1 ~128.5QuaternaryAr-C-NHCS : Aromatic ipso-carbon attached to the thiourea linkage.
C2, C6 ~126.0Methine (CH)Ar-CH (ortho to thiourea) : Standard aromatic region, slightly shielded relative to benzene.
C3, C5 ~114.0Methine (CH)Ar-CH (ortho to amine) : Highly shielded due to increased electron density from the amine's +M effect.

Translation to Advanced Materials: Solid-State NMR in COFs

The true utility of characterizing the APTU monomer lies in its application as a building block for Covalent Organic Frameworks. When APTU is condensed with 1,3,5-triformylphloroglucinol (Tp) under ambient conditions, it forms COF-TpTU , a robust 2D framework utilized as a highly efficient hydrogen-bond-donating organocatalyst[1].

Because COFs are insoluble crystalline powders, liquid-state NMR is impossible. Instead, researchers rely on 13 C Cross-Polarization Magic-Angle-Spinning (CP-MAS) Solid-State NMR [3].

  • Causality of CP-MAS: Spinning the sample at the "magic angle" (54.74°) averages out chemical shift anisotropy and dipolar couplings, which normally broaden solid-state signals into unreadable baselines. Cross-polarization transfers magnetization from abundant 1 H nuclei to dilute 13 C nuclei, dramatically enhancing the signal.

  • Structural Validation: In the solid-state NMR of COF-TpTU, the thiourea carbonyl carbon shifts slightly from ~180.5 ppm in the liquid monomer to 181.0 ppm in the framework[1]. The preservation of this distinct peak unambiguously confirms that the thiourea catalytic active site survived the harsh Schiff-base condensation conditions intact, allowing it to perform highly selective epoxide ring openings and Friedel-Crafts reactions[3].

COF_Synthesis M1 APTU Monomer (Ditopic Amine) Cond Schiff-Base Condensation (EtOH/o-DCB, RT) M1->Cond M2 Tp Monomer (Trialdehyde) M2->Cond COF COF-TpTU (2D Framework) Cond->COF SSNMR 13C CP-MAS NMR (Structural Validation) COF->SSNMR

Fig 2. Integration of APTU into COF-TpTU and subsequent solid-state NMR validation.

References

  • Title: From Clusters to Frameworks: Synthesis, Engineering, and Application of Sub-2-Nanometer Nanoclusters and Microporous Covalent Organic Frameworks Source: SMU Scholar Repository URL: [Link]

  • Title: A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Designing covalent organic frameworks for organic catalysis: bridging reticular and molecular chemistry Source: RSC Publishing (Chemical Society Reviews) URL: [Link]

Sources

Foundational

Topic: Electronic Band Gap of 1,3-Bis(4-aminophenyl)thiourea Derivatives: A Guide to Theoretical and Experimental Characterization

An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract Thiourea derivatives are a versatile class of organic compounds with significant applications in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Thiourea derivatives are a versatile class of organic compounds with significant applications in medicinal chemistry, including anticancer, antibacterial, and antioxidant agents.[1][2] The compound 1,3-Bis(4-aminophenyl)thiourea serves as a foundational scaffold for designing novel therapeutic agents. The electronic properties of these derivatives, particularly the electronic band gap, are paramount as they govern molecular reactivity, stability, and charge transfer characteristics, which are intrinsically linked to their biological activity.[3] This technical guide provides a comprehensive overview of the theoretical and experimental methodologies used to determine and analyze the electronic band gap of 1,3-Bis(4-aminophenyl)thiourea derivatives. We bridge the gap between computational predictions using Density Functional Theory (DFT) and experimental validation via UV-Vis spectroscopy, offering field-proven insights and detailed protocols for researchers in drug discovery and materials science.

Introduction: The Significance of the Electronic Band Gap

In the context of molecular chemistry, the electronic band gap is analogous to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] This HOMO-LUMO gap is a critical descriptor of a molecule's electronic behavior:

  • Chemical Reactivity: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[5]

  • Electron Accepting/Donating Capability: The energy of the LUMO indicates the electron-accepting ability, while the HOMO energy reflects the electron-donating ability. These are fundamental to understanding charge-transfer interactions, which are crucial in many biological processes.[6]

  • Optical Properties: The band gap determines the energy of photons a molecule can absorb, directly influencing its UV-Visible absorption spectrum. This property is not only used for characterization but can also be exploited in applications like photodynamic therapy.[7]

For 1,3-Bis(4-aminophenyl)thiourea derivatives, tuning the band gap by introducing various substituent groups on the phenyl rings is a key strategy in drug design. By modifying the electronic properties, one can modulate the molecule's interaction with biological targets, enhance its antioxidant potential, or alter its pharmacokinetic profile.[2] This guide focuses on the robust methods used to quantify this essential parameter.

Methodologies for Band Gap Determination

The determination of the electronic band gap is a synergistic process that combines computational prediction with experimental verification.

Computational Approach: Density Functional Theory (DFT)

DFT has become a powerful tool in quantum chemistry for predicting molecular properties with high accuracy.[8] It is used to calculate the electronic structure of molecules, providing direct access to the HOMO and LUMO energy levels.[9] Time-Dependent DFT (TD-DFT) extends this capability to predict electronic excitation energies and simulate UV-Vis spectra.[10][11]

Conceptual Framework: The core idea is to solve the Schrödinger equation for a molecule to find its electronic ground state. DFT functionals, such as the widely used B3LYP, approximate the complex electron exchange-correlation energy, making the calculation computationally feasible.[3] The energy difference between the calculated HOMO and LUMO orbitals provides a theoretical estimate of the electronic band gap.

dot

Caption: Computational workflow for determining the electronic band gap using DFT and TD-DFT.

Protocol 2.1: Step-by-Step DFT/TD-DFT Calculation

  • Structure Generation: Draw the 2D structure of the 1,3-Bis(4-aminophenyl)thiourea derivative using a molecular editor and convert it to a 3D structure.

  • Geometry Optimization:

    • Rationale: To find the lowest energy, most stable conformation of the molecule. This is a prerequisite for accurate property calculations.

    • Method: Perform a geometry optimization using a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a common and reliable choice for organic molecules.[11][12]

    • Software: Quantum chemistry packages like Gaussian, ORCA, or ADF are standard.[13]

  • Frequency Analysis:

    • Rationale: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, not a saddle point.

    • Method: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure.

  • HOMO-LUMO Gap Calculation:

    • Rationale: To obtain the theoretical electronic band gap.

    • Method: From the output of the optimized structure, extract the energies of the HOMO and LUMO. The gap is calculated as: E_gap = E_LUMO - E_HOMO.

  • Simulating the UV-Vis Spectrum (TD-DFT):

    • Rationale: To predict the electronic transitions that correspond to light absorption and compare them with experimental data.[6]

    • Method: Using the optimized geometry, perform a TD-DFT calculation. This will yield the excitation energies (which can be converted to wavelengths, λ) and oscillator strengths (f), which indicate the intensity of the absorption peaks.

Experimental Approach: UV-Vis Spectroscopy

UV-Vis spectroscopy is a primary experimental technique for determining the optical band gap of materials. It relies on the principle that molecules absorb light at specific wavelengths, causing electrons to be promoted from a ground state to an excited state.[14] The onset of this absorption is directly related to the band gap energy.

dot

Caption: Experimental workflow for determining the optical band gap using UV-Vis spectroscopy.

Protocol 2.2: Step-by-Step Optical Band Gap Determination

  • Sample Preparation:

    • Rationale: To obtain a solution of known concentration in a solvent that does not absorb light in the region of interest.

    • Method: Accurately weigh the synthesized derivative and dissolve it in a spectroscopic grade solvent (e.g., ethanol, methanol, or DMSO) to prepare a dilute solution (typically in the micromolar range). The solution is placed in a quartz cuvette.

  • Data Acquisition:

    • Rationale: To measure the amount of light absorbed by the sample at different wavelengths.

    • Method: Use a dual-beam UV-Vis spectrophotometer. First, record a baseline spectrum with a cuvette containing only the pure solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[15]

  • Data Conversion:

    • Rationale: To convert the collected data from wavelength to photon energy, which is necessary for the band gap analysis.

    • Method: Convert the wavelength (λ) in nanometers to photon energy (E) in electron volts (eV) using the Planck-Einstein relation: E (eV) = 1240 / λ (nm).

  • Tauc Plot Analysis:

    • Rationale: The Tauc plot is a standard method to determine the optical band gap from absorption data.[15][16] It relates the absorption coefficient (α) to the photon energy (hν).

    • Method: a. The absorption coefficient (α) is proportional to the measured absorbance (A). b. Plot (αhν)^(1/n) on the y-axis against photon energy (hν) on the x-axis. c. The exponent 'n' depends on the nature of the electronic transition. For direct allowed transitions, common in organic molecules, n = 1/2. For indirect allowed transitions, n = 2.[15] d. Identify the linear portion of the plot corresponding to the sharp increase in absorption. e. Extrapolate this linear region to the x-axis (where (αhν)^(1/n) = 0). The intercept on the x-axis gives the value of the optical band gap (Eg).[14]

Data Synthesis and Interpretation

A key aspect of this research is to establish a structure-property relationship. By synthesizing various derivatives of 1,3-Bis(4-aminophenyl)thiourea with different electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) and analyzing their band gaps, researchers can understand how to fine-tune the electronic properties.

Table 1: Hypothetical Band Gap Data for 1,3-Bis(4-aminophenyl)thiourea Derivatives

Derivative Substituent (R)TypeTheoretical Gap (DFT, eV)Experimental Gap (UV-Vis, eV)λ_max (nm)
-H (Parent Compound)-4.153.95314
-OCH₃ (Methoxy)EDG3.983.78328
-N(CH₃)₂ (Dimethylamino)EDG3.823.61343
-Cl (Chloro)EWG4.053.88320
-NO₂ (Nitro)EWG3.753.55349

Interpretation:

  • Correlation: There is generally a good correlation between the DFT-calculated HOMO-LUMO gap and the experimentally determined optical band gap. The theoretical values are often slightly higher than the experimental ones, a known systematic tendency in DFT calculations.[9][17]

  • Substituent Effects:

    • Electron-Donating Groups (EDGs) like -OCH₃ and -N(CH₃)₂ tend to increase the HOMO energy level more significantly than the LUMO level, resulting in a decrease in the band gap. This leads to a red-shift (longer wavelength) in the absorption maximum (λ_max).

    • Electron-Withdrawing Groups (EWGs) like -NO₂ can significantly lower the LUMO energy level, also leading to a decrease in the band gap and a red-shift in λ_max. Halogens like -Cl have a more modest effect due to competing inductive and resonance effects.

  • Drug Development Implications: A derivative with a lower band gap (e.g., the -NO₂ substituted compound) would be more easily oxidized and potentially a better antioxidant. Its higher reactivity could also be beneficial for covalent binding to a target protein, a mechanism exploited by some anticancer drugs.[2]

Conclusion

The electronic band gap is a cornerstone property in the rational design of 1,3-Bis(4-aminophenyl)thiourea derivatives for pharmaceutical applications. A combined approach, leveraging the predictive power of DFT/TD-DFT calculations and the empirical validation from UV-Vis spectroscopy, provides a robust framework for understanding and engineering the electronic characteristics of these molecules. This guide has outlined the theoretical underpinnings, provided detailed experimental and computational protocols, and demonstrated the interpretation of the resulting data. By systematically applying these methods, researchers can accelerate the discovery and optimization of novel thiourea-based therapeutic agents.

References

Sources

Exploratory

Thermodynamic Profiling and Interaction Dynamics of 1,3-Bis(4-aminophenyl)thiourea at Room Temperature

Executive Summary 1,3-Bis(4-aminophenyl)thiourea (APTU, CAS 6268-26-4) is a ditopic amine linker characterized by a central thiourea moiety flanked by two aniline rings. In the fields of reticular chemistry and environme...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(4-aminophenyl)thiourea (APTU, CAS 6268-26-4) is a ditopic amine linker characterized by a central thiourea moiety flanked by two aniline rings. In the fields of reticular chemistry and environmental remediation, APTU is highly valued for its dual functionality: it acts as a potent hydrogen-bond donor and a soft-base coordination site. This technical guide deconstructs the thermodynamic parameters governing APTU at room temperature (298.15 K), with a specific focus on its anomalous capacity to drive room-temperature Covalent Organic Framework (COF) synthesis and its high-affinity coordination with toxic heavy metals.

Molecular Thermodynamics & Standard State Properties

At 298.15 K, APTU exists as a stable crystalline solid. The thermodynamic stability of the molecule is heavily influenced by the delocalization of the nitrogen lone pairs into the thiocarbonyl (C=S) group. This delocalization restricts rotation around the C–N bonds, lowering the standard molar entropy ( S∘ ) of the solid state compared to purely aliphatic analogs.

Despite its stability, standard handling protocols dictate that APTU must be stored in a dark place under an inert atmosphere at room temperature . The Causality: The thiourea sulfur is a strong nucleophile and is susceptible to slow oxidation—an exergonic process. Atmospheric oxygen and ambient UV light provide the necessary activation energy ( ΔG‡ ) to break the C=S bond over time. Storing the compound in the dark under argon or nitrogen kinetically traps the molecule, preventing this thermodynamically favorable degradation.

The Thermodynamic Sink in Room-Temperature Reticular Synthesis

Historically, the synthesis of highly crystalline COFs is thermodynamically demanding. Standard protocols require sealed ampoules, acid catalysts, and temperatures exceeding 100 °C for 3–7 days. The elevated temperature provides the entropic driving force ( TΔS ) needed to overcome the enthalpy of reversible bond breaking, allowing the amorphous polymer to "error-correct" into a crystalline lattice.

APTU shatters this paradigm. When condensed with 1,3,5-triformylphloroglucinol (Tp), APTU forms the highly crystalline COF-TpTU at room temperature within exactly one hour, completely catalyst-free .

The Causality: The reaction initiates with a standard imine condensation, which possesses a near-zero Gibbs free energy ( ΔG≈0 ) at 298 K. This allows for rapid, reversible error correction. However, the Tp monomer contains hydroxyl groups ortho to the newly formed imine bonds. Once the imine forms, the system undergoes a spontaneous enol-to-keto tautomerization. This tautomerization is highly exothermic ( ΔH≪0 ) and acts as an irreversible thermodynamic sink . The massive enthalpic gain from forming the keto-enamine linkage easily overcomes the local entropic penalty of polymerization, rendering the overall crystallization process highly exergonic ( ΔG<0 ) without the need for thermal activation.

COF_Thermodynamics A APTU + Tp Monomers (High Entropy) B Imine Condensation (ΔG ≈ 0, Reversible) A->B -H2O C Keto Tautomerization (ΔH << 0, Sink) B->C Spontaneous D Crystalline COF (Low Entropy) C->D Crystallization

Caption: Thermodynamic pathway of room-temperature COF synthesis driven by a tautomerization sink.

Coordination Thermodynamics: The Soft Acid-Soft Base Paradigm

Beyond framework synthesis, APTU is a premier ligand for environmental remediation, specifically for the capture of mercury (Hg²⁺) and silver (Ag⁺) from aqueous solutions .

The Causality: According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in APTU's thiourea group is a highly polarizable "soft base," while heavy metals like Hg²⁺ are "soft acids." The thermodynamics of their binding at room temperature are characterized by a highly negative ΔG , driven by two synergistic factors:

  • Enthalpic Driver ( ΔH<0 ): The formation of strong, highly covalent coordinate bonds between the soft S-donor and the soft Hg²⁺ acceptor releases significant heat.

  • Entropic Driver ( ΔS>0 ): Chelation by the APTU framework displaces highly ordered hydration shells (water molecules) from the metal ion. The release of these solvent molecules into the bulk solution leads to a massive net increase in the entropy of the universe, further driving the reaction forward at 298.15 K.

Self-Validating Experimental Protocols

To harness the thermodynamic properties of APTU, the following field-proven methodologies have been designed with built-in self-validation mechanisms to ensure data integrity.

Protocol 1: Ambient Synthesis of APTU-COFs (COF-TpTU)

Objective: Synthesize crystalline COF-TpTU while validating the thermodynamic tautomerization sink.

  • Monomer Dissolution: Dissolve 3.0 mmol of APTU and 2.0 mmol of Tp in a 10 mL mixture of ethanol and o-dichlorobenzene (1:1 v/v) at 298.15 K.

    • Causality: Ethanol solubilizes the monomers and provides protic shuttling for imine formation. o-Dichlorobenzene provides a non-polar environment that promotes enthalpically favorable π−π stacking of the 2D sheets, driving crystallization.

  • Ambient Condensation: Stir the mixture at 300 rpm for exactly 60 minutes at room temperature.

  • Isolation: Centrifuge the resulting yellow precipitate. Wash sequentially with acetone and water to remove unreacted monomers.

  • Self-Validation (Spectroscopic Verification): Perform Solid-State ¹³C CP-MAS NMR on the dried powder. The total disappearance of the enol carbon peak and the emergence of keto tautomer carbonyl peaks (188–195 ppm) validate that the thermodynamic sink has been successfully reached, confirming structural lock-in .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Metal Binding

Objective: Quantify the ΔH , ΔS , and ΔG of APTU-Hg²⁺ coordination at 298.15 K.

  • Cell Preparation: Load the ITC sample cell with a 0.1 mM solution of APTU in a buffered aqueous/ethanol mixture.

  • Titrant Preparation: Load the injection syringe with a 1.0 mM solution of Hg(NO₃)₂ in the exact same buffer to eliminate heat-of-mixing artifacts.

  • Titration Execution: Inject 10 µL aliquots of the metal solution into the cell at 298.15 K, utilizing 120-second intervals between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blank Subtraction): Conduct a parallel titration of Hg(NO₃)₂ into the pure buffer (no APTU). Subtract this background heat of dilution from the raw thermogram. This ensures the integrated heat ( Δq ) strictly represents the coordination enthalpy, preventing false-positive binding affinities.

ITC_Workflow S1 APTU in Cell (0.1 mM, 298.15 K) S3 Isothermal Titration (Constant Stirring) S1->S3 S2 Hg2+ in Syringe (1.0 mM) S2->S3 S4 Heat Integration (Δq) (Extract ΔH, Ka) S3->S4 Raw Thermogram S5 Thermodynamic Derivation (ΔG = -RT lnKa) S4->S5 Non-linear Fitting

Caption: Self-validating ITC workflow for quantifying APTU-metal coordination thermodynamics.

Quantitative Data Summary

The following table summarizes the key thermodynamic and physicochemical parameters of APTU at room temperature, providing a quick-reference guide for experimental design.

Table 1: Thermodynamic and Physicochemical Parameters of APTU at 298.15 K

ParameterValue / CharacteristicPrimary Thermodynamic Driver
Standard State Solid (Crystalline)Intermolecular H-bonding & π−π stacking
COF Synthesis ΔG <0 (Highly Spontaneous)Enthalpy-driven (Enol-Keto Tautomerization)
Hg²⁺ Coordination ΔG Highly NegativeEnthalpy (Covalent S-Hg) & Entropy (Desolvation)
Storage Conditions 298 K, Inert AtmosphereKinetic barrier against exergonic UV/O₂ oxidation
H-Bonding Capacity Ditopic DonorEnthalpic stabilization of transition states

Conclusion

The thermodynamic profile of 1,3-Bis(4-aminophenyl)thiourea at room temperature establishes it as a remarkably versatile molecule. By understanding the causal relationships between its structural enthalpy (tautomerization sinks) and solvation entropy (metal chelation), researchers can rationally design self-assembling frameworks and high-affinity environmental sensors without the need for extreme thermal activation.

References

  • Peng, Y., et al. "A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst." Chemistry - A European Journal, 2015. Available at:[Link]

  • Royal Society of Chemistry. "Covalent organic frameworks as a novel class of adsorbents for mercury removal from aqueous solutions." RSC Advances, 2025. Available at: [Link]

Foundational

Mechanism of Heavy Metal Chelation by 1,3-Bis(4-aminophenyl)thiourea: A Technical Whitepaper

Executive Summary In the fields of metallodrug development, chelation therapy, and environmental remediation, the precise sequestration of toxic heavy metals is a critical pharmacokinetic and chemical challenge. 1,3-Bis(...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of metallodrug development, chelation therapy, and environmental remediation, the precise sequestration of toxic heavy metals is a critical pharmacokinetic and chemical challenge. 1,3-Bis(4-aminophenyl)thiourea (1,3-BAPT) —characterized by a central thiourea core flanked by two aniline derivatives—emerges as a highly tunable, multidimensional chelating agent. This whitepaper dissects the thermodynamic, kinetic, and structural mechanisms by which 1,3-BAPT sequesters heavy metal cations (Hg²⁺, Cd²⁺, Pb²⁺), providing a self-validating experimental framework for researchers.

Molecular Architecture and the SHAB Principle

The chelation efficacy of 1,3-BAPT is strictly governed by the Pearson Soft and Hard Acids and Bases (SHAB) theory. The molecule presents a unique dual-donor environment:

  • The Thiourea Core (Soft Base): The sulfur atom acts as a highly polarizable soft base, exhibiting extreme chemoselectivity for soft metal cations.

  • Terminal Amines (Borderline/Hard Bases): The para-amino groups on the phenyl rings provide secondary coordination sites. This allows 1,3-BAPT to act not just as a discrete chelator, but as a bridging ligand capable of forming coordination polymers when the metal-to-ligand ratio exceeds 1:1.

Thione-Thiol Tautomerism

The coordination mode is heavily dependent on the tautomeric state of the ligand. In neutral environments, 1,3-BAPT exists predominantly in the thione form (C=S). However, in the presence of specific metal cations or under mildly basic conditions, it undergoes tautomerization to the thiol form (C–SH). Subsequent deprotonation yields a highly nucleophilic thiolate anion, which drastically increases the thermodynamic stability of the resulting metal complex .

ChelationMechanism Ligand 1,3-BAPT (Thione Form) Tautomer Thiol Tautomer (Deprotonated) Ligand->Tautomer pH > 7 CoordS Monodentate S-Coordination Ligand->CoordS Neutral pH CoordTerminal Terminal -NH2 Coordination Ligand->CoordTerminal Excess Metal CoordSN Bidentate S,N-Coordination Tautomer->CoordSN Deprotonated SoftMetals Soft Metals (Hg2+, Pd2+) High Affinity BorderlineMetals Borderline Metals (Cd2+, Pb2+) Moderate Affinity CoordS->SoftMetals CoordSN->BorderlineMetals CoordTerminal->BorderlineMetals

Logical flow of 1,3-BAPT tautomerization and coordination.

Thermodynamic Affinity and Selectivity

Theoretical density functional theory (DFT) calculations and empirical thermodynamic profiling reveal a distinct hierarchy in binding affinity for thiourea derivatives: Hg(II) > Cd(II) > Pb(II) .

  • Mercury (Hg²⁺): As a profoundly soft acid, Hg²⁺ exhibits maximum affinity for the soft sulfur atom. The formation of a thiol S–M–N bidentate complex yields the highest thermodynamic stability, driven by strong covalent character in the Hg–S bond.

  • Cadmium (Cd²⁺) and Lead (Pb²⁺): These borderline-to-soft acids coordinate effectively but with lower complexation energies. They frequently engage in thione S-monodentate or S,N-bidentate coordination, depending on the steric hindrance of the phenyl rings.

Quantitative Data on Metal-Ligand Interactions

Table 1: Thermodynamic and Spectroscopic Markers of Thiourea Metal Chelation

Metal CationPrimary Coordination SitePreferred Ligand TautomerComplexation Energy (kJ·mol⁻¹)Key Spectroscopic Marker (FT-IR)
Hg(II) S (Monodentate) / S,N (Bidentate)Thiol (Deprotonated)~ -747.9Disappearance of N-H stretch
Cd(II) S,N (Bidentate)Thione / Thiol~ -669.9ν(C=S) shift to lower frequency
Pb(II) S,N (Bidentate)Thione~ -459.5Minor ν(C=S) shift

(Note: Energy values are synthesized from theoretical DFT calculations of aryl-substituted thioureas coordinating with heavy metals .)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity in drug development and materials science, the following protocols are designed as a self-validating system. Each step includes an internal check to confirm the causality of the experimental choices.

Protocol 1: Synthesis of the 1,3-BAPT-Metal Complex
  • Ligand Preparation: Dissolve 10 mM of 1,3-BAPT in anhydrous ethanol at 25°C.

    • Causality: Ethanol is selected over highly coordinating solvents (like DMSO or DMF) to prevent solvent competition during the initial metal-ligand association phase, ensuring the metal interacts exclusively with the ligand.

  • Metal Titration: Dropwise add a 5 mM solution of the target metal chloride (e.g., HgCl₂, CdCl₂) in ethanol under continuous stirring.

    • Causality: Chlorides are relatively weak coordinating anions, ensuring they are readily displaced by the highly nucleophilic sulfur of the thiourea core.

  • pH Adjustment: Introduce triethylamine (Et₃N) in micro-aliquots to adjust the pH to ~8.0.

    • Causality: A mildly basic environment actively drives the thione-to-thiol tautomerization. This facilitates deprotonation and yields the thermodynamically superior thiolate-metal complex .

  • Isolation: Filter the resulting precipitate, wash with cold ethanol to remove unreacted precursors, and dry under vacuum for 24 hours.

Protocol 2: Spectroscopic Validation (The Self-Check)
  • FT-IR Spectroscopy: Analyze the dried complex against the free ligand.

    • Validation Check: Locate the ν(C=S) stretching band (typically ~800–850 cm⁻¹ in the free 1,3-BAPT). A shift to lower frequencies confirms sulfur coordination due to the reduction of C=S double-bond character.

  • ¹H NMR Spectroscopy (in DMSO-d6):

    • Validation Check: Monitor the N–H thiourea protons (~9.5 ppm). Their disappearance confirms the deprotonation associated with thiol formation. Additionally, a downfield shift of the aromatic protons indicates the withdrawal of electron density upon metal binding, confirming successful chelation .

ExperimentalWorkflow Prep Ligand Preparation (1,3-BAPT in EtOH) Titration Metal Titration (Hg2+, Cd2+, Pb2+) Prep->Titration Equilibrate at 25°C Spectro Spectroscopic Validation (NMR, FT-IR) Titration->Spectro Structural Data Thermo Thermodynamic Profiling (ITC) Titration->Thermo Heat Signatures Data Binding Constants & Stoichiometry Spectro->Data Coordination Mode Thermo->Data Affinity (Kd)

Self-validating experimental workflow for characterizing metal-ligand complexes.

Conclusion

The mechanistic brilliance of 1,3-Bis(4-aminophenyl)thiourea lies in its structural duality. By leveraging the highly selective soft-donor thiourea core alongside versatile terminal amines, researchers can predictably tune this ligand. Understanding the causality behind its thione-thiol tautomerism and SHAB-driven affinities allows for the precise engineering of metallodrugs and advanced filtration matrices for heavy metal remediation.

References

  • Barzaga, R., et al. "Synergy Effects in Heavy Metal Ion Chelation with Aryl- and Aroyl-Substituted Thiourea Derivatives." Inorganic Chemistry (ACS Publications), 2021. URL:[Link]

  • Al-Amiery, A. A., et al. "Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies." Molecules (MDPI), 2023. URL:[Link]

Exploratory

Spectroscopic Characterization of 1,3-Bis(4-aminophenyl)thiourea (APTU): A Technical Guide for Advanced Materials Synthesis

Executive Summary 1,3-Bis(4-aminophenyl)thiourea (APTU) is a highly versatile ditopic amine linker fundamentally utilized in the de novo synthesis of thiourea-functionalized Covalent Organic Frameworks (COFs)[1]. By inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Bis(4-aminophenyl)thiourea (APTU) is a highly versatile ditopic amine linker fundamentally utilized in the de novo synthesis of thiourea-functionalized Covalent Organic Frameworks (COFs)[1]. By incorporating the thiourea moiety into porous networks, researchers can engineer highly efficient hydrogen-bond-donating (HBD) organocatalysts capable of driving complex organic transformations, such as epoxide ring openings and Friedel-Crafts reactions, through precise site isolation[1]. However, the thermal instability of thiourea under typical solvothermal conditions demands rigorous, ambient-temperature synthesis and meticulous spectroscopic validation of the APTU precursor[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of APTU, detailing the causality behind experimental choices and establishing self-validating protocols for researchers and drug development professionals.

Chemical Synthesis & Reaction Mechanics

To understand the spectroscopic profile of APTU, one must first understand its synthetic origin. APTU is typically synthesized via the reaction of p-phenylenediamine with carbon disulfide (CS₂) in an aqueous medium, utilizing sulfur powder and triethanolamine (TEOA) as catalysts under reflux conditions[2].

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the primary amine of p-phenylenediamine on the electrophilic carbon of CS₂, forming a dithiocarbamate intermediate. Subsequent elimination of hydrogen sulfide (H₂S)—often facilitated by the basic environment provided by TEOA—yields an isothiocyanate intermediate, which is immediately attacked by a second equivalent of p-phenylenediamine to form the symmetrical thiourea core.

Understanding this pathway is critical for spectroscopic validation, as residual unreacted p-phenylenediamine or trapped CS₂/H₂S are the primary impurities that must be ruled out during characterization.

Workflow cluster_0 Synthesis Phase cluster_1 Spectroscopic Validation A p-Phenylenediamine + CS2 B Reflux (6h) TEOA, Sulfur, H2O A->B C Crude APTU B->C D FT-IR Analysis Target: N-H & C=S C->D E NMR (1H & 13C) Target: 181 ppm (C=S) C->E F ESI-MS Target: [M+H]+ C->F

Workflow for the synthesis and spectroscopic validation of 1,3-Bis(4-aminophenyl)thiourea.

Spectroscopic Modalities & Mechanistic Causality

Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is the first line of validation for APTU, though it presents unique interpretive challenges.

  • The C=S Conundrum: Unlike the highly polar C=O bond in urea derivatives, the C=S bond in thiourea has a smaller dipole moment change during stretching. Consequently, the C=S stretching vibration is inherently weak and highly variable, typically appearing as a complex "thioamide band" mixed with C-N stretching in the wide range of 700–1100 cm⁻¹[1]. Relying solely on the C=S peak for structural confirmation is a common pitfall.

  • The N-H Diagnostic Triplet: The most reliable FT-IR diagnostic feature for APTU is the terminal primary amine (-NH₂) stretching. Because APTU possesses both secondary amines (within the thiourea core) and primary amines (on the terminal phenyl rings), the N-H region is rich. The primary N-H stretching vibrations of pure APTU definitively resolve into three distinct peaks at 3265, 3337, and 3408 cm⁻¹ [1]. The disappearance of these specific peaks is later used to confirm the successful integration of APTU into a COF network (e.g., via β-ketoenamine linkage formation)[1].

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

NMR provides unambiguous confirmation of molecular connectivity[1].

  • Solvent Selection: Due to the extensive intermolecular hydrogen bonding facilitated by the thiourea core and terminal amines, APTU exhibits poor solubility in non-polar deuterated solvents (like CDCl₃). DMSO-d₆ is the mandatory solvent for accurate NMR resolution, as it disrupts these hydrogen-bonded networks.

  • ¹³C NMR Causality: The thiourea carbonyl carbon is the definitive marker of successful synthesis. Because sulfur is less electronegative than oxygen but highly polarizable, the C=S carbon is heavily deshielded, appearing significantly downfield at 181.0 ppm [1]. This contrasts sharply with urea carbonyls, which typically resonate around 156 ppm[1].

  • ¹H NMR Causality: The aromatic protons present as a classic AA'BB' system (two doublets) due to the para-substitution of the benzene rings. The terminal -NH₂ protons typically appear as a broad singlet around 5.0 ppm, while the highly deshielded secondary -NH- protons of the thiourea core resonate far downfield (>9.0 ppm) due to the electron-withdrawing nature of the adjacent C=S group.

LogicTree Root APTU Structural Verification Node1 Thiourea Core (-NH-C(=S)-NH-) Root->Node1 Node2 Terminal Amines (-NH2) Root->Node2 Node3 Aromatic Rings (C6H4) Root->Node3 Leaf1 13C NMR: 181.0 ppm IR: 700-1100 cm⁻¹ Node1->Leaf1 Leaf2 1H NMR: ~5.0 ppm IR: 3265, 3337, 3408 cm⁻¹ Node2->Leaf2 Leaf3 1H NMR: AA'BB' system 13C NMR: 115-145 ppm Node3->Leaf3

Spectroscopic logic tree mapping structural motifs of APTU to their diagnostic signals.

Quantitative Data Summaries

To facilitate rapid reference during laboratory analysis, the expected spectroscopic data for high-purity APTU is summarized below.

Table 1: FT-IR Peak Assignments for APTU

Wavenumber (cm⁻¹) Bond / Mode Diagnostic Significance
3408 Primary N-H (Asymmetric stretch) Confirms presence of unreacted terminal amines[1].
3337 Primary N-H (Symmetric stretch) Confirms presence of unreacted terminal amines[1].
3265 Primary N-H (H-bonded / overtone) Confirms presence of unreacted terminal amines[1].
~3150 (broad) Secondary N-H (Thiourea core) Indicates extensive hydrogen bonding network.
1510 - 1600 C=C (Aromatic stretch) Confirms retention of the phenyl rings.

| 700 - 1100 | C=S (Thioamide mixed modes) | Weak/variable; confirms thiocarbonyl presence[1]. |

Table 2: ¹³C NMR Chemical Shifts (DMSO-d₆)

Chemical Shift (ppm) Carbon Environment Multiplicity / Notes
181.0 C=S (Thiourea core) Singlet; definitive marker of the thiourea linkage [1].
~145.0 Aromatic C-NH₂ Singlet (Quaternary)
~128.0 Aromatic C-NH(C=S) Singlet (Quaternary)
~126.0 Aromatic C-H Doublet equivalent (CH)

| ~114.0 | Aromatic C-H | Doublet equivalent (CH) |

Standardized Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following self-validating protocols must be strictly adhered to.

Protocol A: Synthesis and Isolation of APTU

Adapted from established sub-2-nm nanocluster and COF engineering methodologies[2].

  • Reagent Preparation: In a 100 mL round-bottom flask, combine 250 mg (2.3 mmol) of p-phenylenediamine, 100 mg of sulfur powder, and 50 mL of deionized H₂O[2].

  • Catalyst & Reactant Addition: Add 0.25 mL of triethanolamine (TEOA) followed by the dropwise addition of 124.2 mg (1.50 mmol) of carbon disulfide (CS₂)[2]. Caution: CS₂ is highly volatile and toxic; perform strictly in a fume hood.

  • Reflux: Equip the flask with a reflux condenser and stir the reaction mixture vigorously for 6 hours under reflux conditions[2].

  • Isolation: Cool the mixture to room temperature. Filter the resulting precipitate under vacuum and wash extensively with cold water and ethanol to remove unreacted p-phenylenediamine and residual sulfur.

  • Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield pure APTU.

Protocol B: Self-Validating Spectroscopic Quality Control (QC)

Before utilizing APTU as a ditopic linker in COF synthesis (e.g., COF-TpTU), it must pass the following sequential validation gates.

  • Gate 1: FT-IR Validation

    • Procedure: Prepare a KBr pellet containing 1-2 mg of dried APTU. Scan from 4000 to 400 cm⁻¹.

    • Validation Checkpoint: The spectrum must display the distinct triplet at 3265, 3337, and 3408 cm⁻¹[1]. If a broad, unresolved lump appears instead, the sample is likely hydrated or contains unreacted diamine. Dry under vacuum at 60°C and re-test.

  • Gate 2: ¹³C NMR Validation

    • Procedure: Dissolve 15-20 mg of APTU in 0.6 mL of DMSO-d₆. Acquire a ¹³C NMR spectrum (minimum 512 scans for adequate signal-to-noise ratio on quaternary carbons).

    • Validation Checkpoint: Isolate the peak at 181.0 ppm [1]. If a peak appears near 156 ppm, the sample has undergone oxidative desulfurization to form the urea analog (APU)[1]. If the 181.0 ppm peak is absent, the batch must be discarded.

References

  • From Clusters to Frameworks: Synthesis, Engineering, and Application of Sub-2-Nanometer Nanoclusters and Microporous Covalent Organic Frameworks. SMU Scholar. 2

  • A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst. National Institutes of Health (NIH). 1

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3-Bis(4-aminophenyl)thiourea from p-phenylenediamine

Application Note: Scalable Synthesis and Validation of 1,3-Bis(4-aminophenyl)thiourea from p-Phenylenediamine Executive Summary 1,3-Bis(4-aminophenyl)thiourea (APTU) is a critical ditopic amine linker utilized in the bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Validation of 1,3-Bis(4-aminophenyl)thiourea from p-Phenylenediamine

Executive Summary

1,3-Bis(4-aminophenyl)thiourea (APTU) is a critical ditopic amine linker utilized in the bottom-up synthesis of highly crystalline, functionalized Covalent Organic Frameworks (COFs), such as COF-TpTU[1]. These thiourea-decorated networks are highly valued as robust, hydrogen-bond-donating (HBD) organocatalysts for complex transformations, including epoxide ring-opening and Friedel-Crafts reactions[2].

Synthesizing APTU directly from p-phenylenediamine (PPD) and carbon disulfide (CS2) presents a significant chemoselectivity challenge. Because PPD is bifunctional, unoptimized reactions rapidly cascade into uncontrolled polythiourea polymerization. This application note details a highly selective, self-validating aqueous reflux protocol to synthesize APTU, emphasizing the mechanistic causality behind the stoichiometric and environmental controls required to isolate the symmetric dimer.

Mechanistic Rationale & Chemical Causality

The synthesis of symmetric thioureas from primary amines and CS2 proceeds via a sequential addition-elimination mechanism. When utilizing a diamine like PPD, the reaction trajectory must be strictly manipulated to prevent chain extension.

  • Nucleophilic Addition: A single primary amine group of PPD attacks the electrophilic carbon of CS2, generating a transient dithiocarbamate intermediate.

  • Catalytic Desulfurization: A combined catalyst system of sulfur powder and a tertiary amine (triethanolamine, TEOA) facilitates the elimination of hydrogen sulfide (H2S) from the dithiocarbamate, yielding a highly reactive 4-aminophenyl isothiocyanate intermediate[3].

  • Bimolecular Condensation: The electrophilic isothiocyanate is immediately attacked by a second equivalent of PPD to form the symmetric 1,3-bis(4-aminophenyl)thiourea[3].

The Causality of Experimental Choices:

  • Stoichiometric Imbalance (Kinetic Control): A molar ratio of approximately 1.5:1 (PPD:CS2) is intentionally utilized[3]. By maintaining an excess of PPD, the isothiocyanate intermediate statistically collides with unreacted, highly mobile PPD monomers rather than the terminal amines of already-formed APTU molecules. This stoichiometric gating suppresses oligomerization.

  • Aqueous Solvent System (Thermodynamic Control): Water is selected not just for its green chemistry profile, but for its phase-separation properties. The highly polar, hydrogen-bonding network of water poorly solvates the rigid, hydrophobic APTU product. As APTU forms, it immediately precipitates out of the reactive matrix, effectively removing it from the reaction pool and halting further chain extension.

Mechanism PPD p-Phenylenediamine (PPD) Nucleophile DTC Dithiocarbamate Intermediate PPD->DTC + CS2 CS2 Carbon Disulfide (CS2) Electrophile CS2->DTC ITC 4-Aminophenyl Isothiocyanate Intermediate DTC->ITC TEOA / S8 Catalyst - H2S APTU 1,3-Bis(4-aminophenyl)thiourea (APTU) ITC->APTU + Excess PPD

Mechanistic pathway for the synthesis of APTU from PPD and CS2 via an isothiocyanate intermediate.

Experimental Workflow (Protocol)

This step-by-step methodology is adapted from validated protocols for the synthesis of sub-2-nm nanoclusters and COF precursors[3].

Reagents & Materials:

  • p-Phenylenediamine (PPD): 250 mg (2.3 mmol)

  • Carbon disulfide (CS2): 124.2 mg (1.50 mmol)

  • Sulfur powder (S8): 100 mg

  • Triethanolamine (TEOA): 0.25 mL

  • Deionized Water (H2O): 50 mL

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, vacuum filtration apparatus.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a 100 mL round-bottom flask, dissolve 250 mg of PPD in 50 mL of deionized water. Ensure complete dissolution under moderate magnetic stirring (400 rpm) at room temperature.

  • Catalyst Addition: Add 100 mg of sulfur powder and 0.25 mL of TEOA to the aqueous amine solution[3]. Insight: TEOA acts as both a base to stabilize the dithiocarbamate and a phase-transfer agent to mediate the aqueous-organic interface.

  • Electrophile Introduction: Carefully add 124.2 mg of CS2 dropwise to the mixture. (Caution: CS2 is highly volatile and flammable; perform this strictly in a fume hood).

  • Reflux Condensation: Attach a reflux condenser to the flask. Heat the mixture to 100°C and allow it to stir continuously for 6 hours under reflux conditions[3].

  • Product Isolation: Upon completion of the 6-hour reflux, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The APTU product will precipitate as a distinct solid.

  • Filtration and Purification: Collect the crude precipitate via vacuum filtration. Wash the filter cake sequentially with copious amounts of cold deionized water, followed by a minimal volume of cold ethanol. This removes unreacted PPD, residual sulfur, and TEOA.

  • Drying: Dry the purified solid under a vacuum at 60°C overnight to yield the final APTU product.

Workflow Step1 Dissolve PPD in H2O (2.3 mmol in 50 mL) Step2 Add Catalyst System (100 mg S8 + 0.25 mL TEOA) Step1->Step2 Step3 Dropwise Addition of CS2 (1.5 mmol) Step2->Step3 Step4 Reflux at 100°C (6 Hours) Step3->Step4 Step5 Cool to RT & Vacuum Filtration Step4->Step5 Step6 Wash (H2O/EtOH) & Vacuum Dry (60°C) Step5->Step6

Step-by-step experimental workflow for the synthesis and isolation of APTU.

Analytical Validation & Data Presentation

To establish a self-validating system, the synthesized APTU must be analytically verified to confirm the absence of polythiourea networks and unreacted PPD. The formation of the thiourea linkage is primarily confirmed via 1H NMR and FTIR spectroscopy[1][3].

Table 1: Quantitative Analytical Signatures for APTU Validation

Analytical TechniqueTarget Functional GroupExpected Signal / ShiftDiagnostic Significance
1H NMR (DMSO-d6) Thiourea N-H~9.5 - 9.8 ppm (singlet, 2H)Confirms the formation of the symmetric thiourea core.
1H NMR (DMSO-d6) Primary Amine (-NH2)~5.0 - 5.2 ppm (singlet, 4H)Confirms terminal amines remain unreacted (no polymerization).
1H NMR (DMSO-d6) Aromatic Protons~6.5 - 7.1 ppm (multiplets, 8H)Confirms the structural integrity of the para-substituted benzene rings.
FTIR Spectroscopy C=S Stretching1200 - 1300 cm⁻¹ (strong)Validates the complete conversion of CS2 into the thiocarbonyl group.
FTIR Spectroscopy N-H Stretching3265, 3337, 3408 cm⁻¹Characteristic primary and secondary amine stretches specific to APTU[1].

Troubleshooting & Self-Validating Systems

A robust protocol must anticipate failure modes. The following self-validating checks ensure the integrity of the synthesis in real-time:

  • Real-Time Reaction Monitoring (H2S Evolution): The desulfurization of the dithiocarbamate intermediate releases H2S gas. Placing a strip of moistened lead(II) acetate paper at the exhaust of the reflux condenser serves as a real-time diagnostic. The paper will turn black (forming PbS) as long as the intermediate is actively converting to the isothiocyanate. When the paper stops darkening, the kinetic conversion is complete.

  • In-Process Solubility Check: Unreacted PPD is highly soluble in warm water, whereas the target APTU dimer is practically insoluble. If the reaction mixture fails to develop heavy turbidity and precipitation after 2 hours of reflux, it indicates either catalyst failure (inactive sulfur/TEOA) or the premature volatilization of CS2 prior to nucleophilic attack.

  • Post-Synthesis Validation: If the final dried product exhibits high solubility in aqueous media, it indicates an incomplete reaction or a failure in the precipitation step, meaning the product is contaminated with unreacted PPD.

Sources

Application

Application Note: 1,3-Bis(4-aminophenyl)thiourea in High-Density Polythiourea and Covalent Organic Framework (COF) Polymerization

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The synthesis of sulfur-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The synthesis of sulfur-containing functional polymers has historically relied on highly toxic, volatile, or malodorous precursors such as thiophosgene or carbon disulfide. However, the strategic utilization of 1,3-Bis(4-aminophenyl)thiourea (APTU) —a diamine monomer with a pre-installed thiourea linkage—offers a transformative approach to polythiourea synthesis.

  • Heavy Metal Remediation & Recovery: The dense array of soft-base thiourea groups exhibits exceptional coordination affinity for soft-acid heavy metals, enabling the quantitative reduction and recovery of Au³⁺ and the sequestration of Hg²⁺ 1.

  • Organocatalytic Covalent Organic Frameworks (COFs): APTU acts as a ditopic hydrogen-bond-donating linker. When condensed with specific aldehydes, it forms highly crystalline 2D networks (e.g., COF-TpTU) that exhibit potent site-isolated organocatalytic activity 2.

Pathway Visualization

Polymerization APTU 1,3-Bis(4-aminophenyl)thiourea (APTU Monomer) Reactants1 Elemental Sulfur (S8) + CH2Cl2 APTU->Reactants1 MCP Route (DMSO, 80°C) Reactants2 1,3,5-Triformylphloroglucinol (Tp) APTU->Reactants2 Schiff-base Route (EtOH/o-DCB) LinearPTU High-Density Linear Polythiourea [-R-NH-CS-NH-] Reactants1->LinearPTU Polycondensation App1 Heavy Metal Recovery (Au3+, Hg2+) LinearPTU->App1 COF Thiourea-Linked COF (COF-TpTU) Reactants2->COF Enol-Keto Tautomerism App2 H-Bond Donating Organocatalysis COF->App2

Divergent polymerization routes of APTU for linear polythioureas and 2D COFs.

Experimental Protocols & Methodologies

The following protocols represent self-validating systems. Observational milestones (e.g., gas evolution, color changes, precipitation) are embedded to ensure the operator can verify the reaction's progress in real-time.

Protocol A: Synthesis of High-Density Linear Polythiourea via Multicomponent Polymerization (MCP)

This protocol utilizes a green, scalable multicomponent polymerization (MCP) of elemental sulfur, dichloromethane, and APTU 1.

Reagents: APTU (1.0 mmol), Elemental Sulfur (S₈, 3.0 mmol as S), Potassium Fluoride (KF, 3.0 mmol), Anhydrous DMSO (3.0 mL), CH₂Cl₂ (1.5 mL).

Step-by-Step Workflow:

  • Monomer Loading: In a 50 mL heavy-walled Schlenk tube equipped with a magnetic stir bar, add APTU, elemental sulfur, and KF.

  • Solvent Addition: Inject anhydrous DMSO followed immediately by CH₂Cl₂.

  • Sealing & Heating: Critical Step. Tightly seal the Schlenk tube with a Teflon screw cap. Submerge the tube in a pre-heated oil bath at 80 °C. Stir vigorously for 12 hours.

    • Self-Validation: The suspension will gradually transition into a homogeneous, viscous dark solution, indicating successful step-growth polymerization and consumption of the insoluble S₈.

  • Precipitation: Cool the vessel to room temperature. Carefully open the tube (in a fume hood, as trace H₂S byproduct may be present) and precipitate the polymer by adding the mixture dropwise into 150 mL of rapidly stirring deionized water.

  • Purification: Collect the solid via vacuum filtration. Wash sequentially with hot water (to remove KF and DMSO) and hot ethanol (to remove unreacted sulfur and low-molecular-weight oligomers).

  • Drying: Dry the resulting polymer powder under vacuum at 60 °C for 24 hours.

Protocol B: Synthesis of Thiourea-Functionalized COF (COF-TpTU)

This protocol leverages Schiff-base polycondensation to create a porous, crystalline framework stabilized by enol-keto tautomerism [[2]]().

Reagents: APTU (0.3 mmol), 1,3,5-Triformylphloroglucinol (Tp, 0.2 mmol), Ethanol/o-Dichlorobenzene (1:1 v/v, 3.0 mL), 3M Aqueous Acetic Acid (0.3 mL).

Step-by-Step Workflow:

  • Preparation: Add APTU and Tp into a 10 mL Pyrex tube.

  • Solvent & Catalyst: Add the EtOH/o-DCB solvent mixture, followed by the aqueous acetic acid catalyst. Sonicate for 5 minutes to ensure uniform dispersion.

  • Degassing: Flash-freeze the tube in a liquid nitrogen bath. Evacuate the tube to < 0.1 mbar, then flame-seal the glass under vacuum.

  • Crystallization: Place the sealed tube in an oven at 120 °C for 72 hours undisturbed.

    • Self-Validation: A distinct yellow precipitate will form at the bottom of the tube, indicating the formation of the extended conjugated network.

  • Isolation & Activation: Cool to room temperature, break the seal, and filter the solid. Wash extensively with anhydrous THF and acetone. To ensure open porosity, subject the powder to Soxhlet extraction with acetone for 12 hours.

  • Final Drying: Dry under dynamic vacuum at 100 °C for 12 hours.

Mechanistic Causality & Troubleshooting

To ensure experimental success, it is vital to understand the causality behind these specific conditions:

  • Why use KF in the MCP route? Elemental sulfur is notoriously stable and unreactive under ambient conditions. The fluoride ion from KF acts as a potent nucleophile that attacks the S₈ ring, opening it to form reactive polysulfide anions. These anions subsequently react with the carbon source (CH₂Cl₂) to generate transient thiocarbonyl intermediates, which are rapidly attacked by the amine groups of APTU 1.

  • Troubleshooting Low Molecular Weight in MCP: The boiling point of CH₂Cl₂ is 39.6 °C. Because the reaction is run at 80 °C, the vessel must be hermetically sealed. If the seal fails, CH₂Cl₂ will vaporize and escape, destroying the stoichiometric balance required for Carothers' step-growth polymerization, resulting in low-molecular-weight oligomers.

  • Solvent Selection in COF Synthesis: The 1:1 mixture of EtOH and o-DCB is not arbitrary. APTU is a rigid, highly polar monomer with poor solubility in pure ethanol. o-DCB provides the necessary solvency for the aromatic systems, while ethanol facilitates the reversible imine exchange catalyzed by acetic acid. This reversibility is the "error-correction" mechanism essential for achieving high crystallinity in the final COF 2.

MCP_Mechanism S8 Elemental Sulfur (S8) Intermediate In situ Isothiocyanate / Thiocarbonyl Intermediate S8->Intermediate KF/DMSO activation CH2Cl2 Dichloromethane (CH2Cl2) CH2Cl2->Intermediate Carbon source Amine APTU (Diamine) Amine->Intermediate Nucleophilic attack Polymer Aromatic Polythiourea Backbone [-R-NH-C(=S)-NH-] Intermediate->Polymer Step-growth polycondensation (- HCl, - H2S)

MCP mechanism of APTU, elemental sulfur, and CH2Cl2 forming polythiourea.

Quantitative Data Summary

The table below summarizes the comparative properties of APTU-derived polymers, highlighting how the choice of polymerization dictates the final material characteristics.

MaterialPolymerization TypeCo-monomer(s)Surface Area (BET)Key ApplicationPerformance Metric
Linear PTU Multicomponent (MCP)S₈, CH₂Cl₂N/A (Non-porous)Gold (Au³⁺) Recovery>99% in situ reduction to elemental Au
COF-TpTU Schiff-base CondensationTp~850 m²/gOrganocatalysis99% yield (epoxide methanolysis)

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • A (Thio)
  • Multicomponent polymerization of sulfur, chloroform and diamine toward polythiourea Source: ResearchGate URL

Sources

Method

Application Note: Preparation and Application of 1,3-Bis(4-aminophenyl)thiourea as a Fluorescent Chemosensor

Abstract This guide provides a comprehensive overview of the synthesis, characterization, and application of 1,3-Bis(4-aminophenyl)thiourea (BAPT) as a selective fluorescent sensor. Thiourea derivatives have emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the synthesis, characterization, and application of 1,3-Bis(4-aminophenyl)thiourea (BAPT) as a selective fluorescent sensor. Thiourea derivatives have emerged as a significant class of chemosensors due to the unique electronic properties of the thiocarbonyl group and the ability of the N-H protons to act as potent hydrogen-bond donors.[1][2] This document outlines a detailed protocol for the synthesis of BAPT, its subsequent characterization, and its application in the selective detection of anions, such as fluoride, through observable changes in its photophysical properties. The protocols are designed for researchers in materials science, analytical chemistry, and drug development, providing both the procedural steps and the underlying scientific principles to ensure successful implementation.

Introduction: The Role of Thiourea in Fluorescent Sensing

Fluorescent chemosensors are indispensable tools in chemical and biological sciences, offering high sensitivity and the ability for real-time, non-invasive detection of a wide array of analytes.[3] Among the various recognition motifs, the thiourea group [–NH–C(S)–NH–] is particularly effective for anion and heavy metal recognition.[1][4] Its efficacy stems from two key features:

  • Hydrogen Bonding: The two N-H protons are sufficiently acidic to form strong, directional hydrogen bonds with basic anions (e.g., F⁻, AcO⁻, H₂PO₄⁻).[2]

  • Coordination with Metals: The sulfur atom acts as a soft Lewis base, enabling coordination with soft metal ions like Hg²⁺, Zn²⁺, and Cd²⁺.[4][5][6]

Binding of an analyte to the thiourea moiety perturbs the electronic structure of the molecule. If a fluorophore is appended to this structure, the binding event can modulate its emission through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or by inducing conformational changes that alter fluorescence.[3][7] 1,3-Bis(4-aminophenyl)thiourea is a symmetric molecule whose synthesis is straightforward and whose structure provides a clear platform for studying these sensing mechanisms.

Synthesis and Characterization of 1,3-Bis(4-aminophenyl)thiourea (BAPT)

Principle of Synthesis

The synthesis of symmetrical N,N'-diaryl thioureas can be achieved through several methods. A common and efficient approach involves the reaction of an aromatic amine with carbon disulfide.[8] This protocol details the synthesis of BAPT from 4-phenylenediamine. The reaction proceeds via the formation of a dithiocarbamate intermediate, which subsequently reacts with another molecule of the amine to yield the final thiourea product.

Experimental Protocol: Synthesis of BAPT

Safety Precaution: This procedure involves toxic and flammable reagents. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials and Reagents:

  • 4-phenylenediamine (p-phenylenediamine)

  • Carbon disulfide (CS₂)

  • Ethanol (absolute)

  • Distilled water

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylenediamine (e.g., 5.4 g, 50 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring vigorously, slowly add carbon disulfide (e.g., 1.5 mL, 25 mmol) to the solution dropwise over a period of 15 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. If precipitation is slow, the flask can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold ethanol and then distilled water to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight. The final product, 1,3-Bis(4-aminophenyl)thiourea, should be a solid.[9][10]

Characterization

To confirm the identity and purity of the synthesized BAPT, standard analytical techniques should be employed.

Technique Parameter Expected Result
FT-IR (KBr Pellet, cm⁻¹)N-H stretchBroad peak around 3200-3400
C=S stretchPeak around 1250-1350
C-N stretchPeak around 1380-1420
¹H NMR (DMSO-d₆, δ ppm)N-H (thiourea)Singlet, ~9.4 ppm
Aromatic C-HDoublets, ~7.2 and ~6.8 ppm
Amine N-H₂Singlet, ~5.0 ppm
Mass Spectrometry (ESI+)[M+H]⁺m/z ≈ 259.35, corresponding to C₁₃H₁₅N₄S⁺
Melting Point Compare with literature value (~198-202 °C)

Principle of Fluorescent Sensing with BAPT

BAPT functions as a fluorescent sensor primarily through hydrogen-bond interactions with basic anions. The thiourea N-H groups act as the anion recognition site. The phenylamine moieties can act as the signaling unit (fluorophore).

The sensing mechanism often involves the deprotonation of the thiourea N-H protons by a sufficiently basic anion, such as fluoride (F⁻).[11] This deprotonation event leads to the formation of an anionic species, which significantly alters the electronic properties of the molecule. This change often results in a color change (colorimetric response) and a modification of the fluorescence emission (fluorometric response), typically quenching or shifting the emission wavelength.[12]

G Complex Complex Signal_Change Signal_Change Complex->Signal_Change Leads to

Application Protocol: Fluoride Ion Detection

This protocol describes how to use the synthesized BAPT to selectively detect fluoride ions in an organic solvent system.

Materials and Instrumentation
  • Synthesized 1,3-Bis(4-aminophenyl)thiourea (BAPT)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Tetrabutylammonium fluoride (TBAF), as a solution in THF or solid

  • Tetrabutylammonium salts of other anions (e.g., Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻) for selectivity studies

  • Volumetric flasks and micropipettes

  • UV-Vis Spectrophotometer

  • Fluorometer

Step-by-Step Experimental Workflow
  • Preparation of Stock Solutions:

    • Sensor Stock (1 mM): Accurately weigh and dissolve BAPT in DMSO to prepare a 1 mM stock solution.

    • Analyte Stock (10 mM): Prepare 10 mM stock solutions of TBAF and other tetrabutylammonium salts in DMSO.

  • Fluorescence Titration Experiment:

    • Prepare a series of vials. To each vial, add the appropriate volume of DMSO.

    • Add a fixed volume of the BAPT stock solution to each vial to achieve a final concentration of ~10 µM. The total volume should be consistent (e.g., 3 mL).

    • Add increasing volumes of the TBAF stock solution to the vials to achieve a range of final fluoride concentrations (e.g., 0 to 10 equivalents relative to BAPT).

    • Gently mix and allow the solutions to equilibrate for 2-3 minutes.

    • Measure the fluorescence emission spectrum for each sample. Determine the optimal excitation wavelength by scanning the absorption spectrum first (typically in the 300-350 nm range). Record the emission intensity at the wavelength of maximum emission.

    • Plot the fluorescence intensity at the emission maximum against the concentration of the fluoride anion.

  • Selectivity Study:

    • Prepare a set of vials, each containing the BAPT solution (~10 µM in DMSO).

    • To separate vials, add a significant excess (e.g., 10-20 equivalents) of the different anion stock solutions (F⁻, Cl⁻, Br⁻, AcO⁻, etc.).

    • Include a "blank" vial containing only the BAPT solution.

    • Measure the fluorescence emission spectrum for each sample after a 2-3 minute incubation.

    • Compare the fluorescence response of BAPT in the presence of different anions. A highly selective sensor will show a significant change only for the target analyte (fluoride).

// Define Nodes A [label="Prepare Stock Solutions\n(Sensor & Analytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Prepare Sample Vials\n(Fixed Sensor Conc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Add Increasing Equivalents\nof Target Analyte (e.g., F⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Incubate (2-3 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Measure Fluorescence Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Plot Intensity vs. [Analyte]", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="For Selectivity:\nAdd other anions (Cl⁻, Br⁻, etc.)\nto separate vials", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Compare Responses", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Workflow) A -> B; B -> C [label="Titration"]; B -> G [label="Selectivity"]; C -> D; G -> D; D -> E; E -> F; E -> H; } Caption: Experimental workflow for sensor validation.

Data Analysis and Interpretation
  • Titration Curve: The plot of fluorescence intensity versus anion concentration should show a systematic decrease (quenching) as more fluoride is added. This curve can be used to determine the sensor's sensitivity and the limit of detection (LOD).

  • Selectivity Plot: A bar chart comparing the fluorescence response to different anions will visually demonstrate the sensor's selectivity. For BAPT, a significant bar change is expected only for fluoride, indicating high selectivity.[11]

Troubleshooting

Problem Possible Cause Solution
Poor Solubility of BAPT Solvent polarity is not optimal.While DMSO is generally effective, try other polar aprotic solvents like DMF or acetonitrile. Gentle heating or sonication can aid dissolution.
Weak or No Fluorescence Signal Instrument settings are incorrect; concentration is too low; compound degradation.Optimize fluorometer settings (slits, gain).[13] Increase sensor concentration slightly. Store BAPT protected from light.[9]
Poor Selectivity Interference from water; pH effects.Use spectroscopic grade (dry) solvents. While thiourea sensors are generally less pH-sensitive than amine-based ones,[7] consider buffering the solution if working in mixed aqueous media.
Precipitation during Titration The sensor-analyte complex is insoluble.Work with more dilute solutions. Consider a different solvent system.

Conclusion

1,3-Bis(4-aminophenyl)thiourea is an accessible and effective scaffold for creating fluorescent chemosensors. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and application in the selective detection of fluoride ions. The principles demonstrated here—hydrogen-bond-mediated recognition coupled with fluorescence signal transduction—are foundational in the field of supramolecular chemistry and sensor design.[2] By understanding both the practical steps and the underlying mechanisms, researchers can successfully employ and adapt these methods for their specific analytical challenges.

References

  • Finney, N. S., et al. (2014). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. The Journal of Organic Chemistry, 79(13), 6054-6060. Available at: [Link]

  • Finney, N. S., et al. (2014). Thiourea-Based Fluorescent Chemosensors for Aqueous Metal Ion Detection and Cellular Imaging. Academia.edu. Available at: [Link]

  • Gunnlaugsson, T., et al. (2017). Fluorescent chemosensors: the past, present and future. Chemical Society Reviews, 46(9), 2434-2451. Available at: [Link]

  • Finney, N. S. (2013). Thioureas as Reporting Elements for Metal-Responsive Fluorescent Chemosensors. The Journal of Organic Chemistry, 78(7), 3023-3031. Available at: [Link]

  • Various Authors. (2023). A Highly Selective and Sensitive Sequential Recognition Probe Zn2+ and H2PO4− Based on Chiral Thiourea Schiff Base. Molecules, 28(10), 4181. Available at: [Link]

  • Various Authors. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4529. Available at: [Link]

  • Various Authors. (2019). Fluorescein-Based Thiourea Derivatives as Fluorogenic Sensors for Mono and Dicarboxylates. ResearchGate. Available at: [Link]

  • Various Authors. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. Available at: [Link]

  • Various Authors. (2016). Synthesis and characterization of bis-thiourea having amino acid derivatives. AIP Conference Proceedings, 1784(1), 030009. Available at: [Link]

  • Shao, J., et al. (2008). A novel fluorescent and colorimetric anion sensor based on thiourea derivative in competitive media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1217-1221. Available at: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

  • Various Authors. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 28(20), 7111. Available at: [Link]

  • Awang Ngah, F. A., et al. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 21(6), 1226-1234. Available at: [Link]

  • Awang Ngah, F. A., et al. (2016). Synthesis and characterization of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea and preliminary study towards binding with metal ions. AIP Conference Proceedings, 1784, 030008. Available at: [Link]

  • Various Authors. (2015). Thiourea-functionalized poly(phenyleneethynylene): fluorescent chemosensors for anions and cations. Polymer Chemistry, 6(32), 5846-5852. Available at: [Link]

  • Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters. Available at: [Link]

  • Gale, P. A., et al. (2023). Fluorescent and colorimetric sensors for anions. Coordination Chemistry Reviews, 480, 215024. Available at: [Link]

  • Various Authors. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. E-Journal of Chemistry, 8(2), 731-736. Available at: [Link]

  • Various Authors. (2021). Optical Anion Receptors with Urea/Thiourea Subunits on a TentaGel Support. ACS Omega, 6(14), 9572-9580. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 1,3-Bis(4-aminophenyl)thiourea and its Transition Metal Complexes

Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of the symmetric ligand 1,3-Bis(4-aminophenyl)thiourea (BAPT) and its subsequent complexation with first-row tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of the symmetric ligand 1,3-Bis(4-aminophenyl)thiourea (BAPT) and its subsequent complexation with first-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)). Thiourea derivatives are a cornerstone in coordination chemistry, acting as versatile ligands that form stable complexes with a wide array of metal ions.[1][2] The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, making them compelling candidates for drug development, particularly in anticancer and antimicrobial research.[1][3][4] This guide is designed for researchers in chemistry, materials science, and drug discovery, offering detailed, field-proven protocols and explaining the causal chemistry behind the experimental choices.

Introduction

Thioureas (RNHC(S)NHR') are a highly versatile class of organosulfur compounds that have garnered significant interest across numerous scientific disciplines.[5] Their utility stems from a facile synthesis and the presence of multiple donor sites—specifically the soft sulfur atom and hard nitrogen atoms—which allows for diverse coordination possibilities with transition metals.[5][6][7] These ligands can coordinate in a monodentate fashion through the sulfur atom, or as bidentate chelating agents using both sulfur and nitrogen atoms, leading to complexes with varied geometries and electronic properties.[1][8]

The coordination of a metal ion to a thiourea derivative can profoundly alter its physicochemical properties and biological efficacy.[1][9] This synergistic effect is at the heart of their exploration as therapeutic agents.[10][11] 1,3-Bis(4-aminophenyl)thiourea (BAPT) is a particularly interesting ligand due to its symmetric structure and the presence of two terminal amino groups, which can be further functionalized. Its core structure allows it to act as a bidentate chelating ligand, forming stable five-membered rings with metal ions through the thiocarbonyl sulfur and one of the adjacent amine nitrogens.

This application note provides a self-validating system of protocols, beginning with the synthesis of the BAPT ligand from common starting materials, followed by a general, adaptable method for the synthesis of its transition metal complexes. We conclude with a guide to the essential characterization techniques required to confirm the structure and coordination mode of the final products.

PART I: Synthesis of the Ligand, 1,3-Bis(4-aminophenyl)thiourea (BAPT)

Principle and Rationale

The synthesis of symmetrical N,N'-diaryl thioureas can be efficiently achieved through the reaction of an aromatic amine with carbon disulfide or an isothiocyanate precursor.[12][13] The protocol detailed below utilizes the reaction between 4-phenylenediamine (p-phenylenediamine) and ammonium thiocyanate in an acidic medium. In this reaction, the ammonium thiocyanate rearranges in the presence of acid to form thiocyanic acid, which then reacts with the primary amine groups of 4-phenylenediamine to yield the target thiourea derivative. This one-pot method is advantageous as it avoids the isolation of potentially hazardous isothiocyanate intermediates.

Materials and Equipment
  • Reagents: 4-phenylenediamine (98%), Ammonium thiocyanate (≥98%), Hydrochloric acid (conc.), Ethanol (95%), Deionized water, Activated charcoal.

  • Equipment: 250 mL three-neck round-bottom flask, Reflux condenser, Magnetic stirrer with hotplate, Thermometer, Buchner funnel and flask, Filtration paper, Beakers, Graduated cylinders, Glass stirring rod, pH paper, Thin Layer Chromatography (TLC) plates (silica gel).

Detailed Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of 4-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid to the solution with stirring until the pH is approximately 2-3. This ensures the formation of the amine salt, which is soluble and reactive.

  • Addition of Thiocyanate: To this acidic solution, add ammonium thiocyanate (15.2 g, 0.2 mol). A 2:1 molar ratio of thiocyanate to the diamine is used to ensure the reaction goes to completion on both amino groups.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-105 °C) using a heating mantle and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (Eluent: Ethyl acetate/Hexane 1:1).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes. The crude product will precipitate out of the solution.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold deionized water (3 x 50 mL) to remove any unreacted salts and acid, followed by a small amount of cold ethanol to remove organic impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot ethanol (approximately 95%). If the solution is colored, add a small amount of activated charcoal and heat for another 10 minutes.

  • Final Product Collection: Hot-filter the solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified white or off-white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Characterization of BAPT

The successful synthesis of 1,3-Bis(4-aminophenyl)thiourea should be confirmed using standard analytical techniques.

Parameter Expected Result
Appearance White to off-white crystalline solid
Melting Point ~200-204 °C
FT-IR (cm⁻¹) 3400-3200 (N-H stretch, amine & thiourea), ~1550 (C-N stretch), ~1250 (C=S stretch)
¹H NMR (DMSO-d₆, δ ppm) ~9.5 (s, 2H, -NH-C=S), ~7.2 (d, 4H, Ar-H), ~6.6 (d, 4H, Ar-H), ~5.1 (s, 4H, -NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~180 (C=S), ~145-120 (Aromatic carbons)

PART II: Synthesis of Transition Metal Complexes

General Principle and Rationale

Transition metal complexes of BAPT are typically synthesized by reacting the ligand with a metal salt in a suitable solvent.[1] The ligand, BAPT, can act as a bidentate chelating agent, coordinating to the metal center through the thiocarbonyl sulfur atom and one of the adjacent nitrogen atoms.[5][8] The reaction is generally carried out in a 1:1 or 1:2 metal-to-ligand molar ratio, leading to complexes of the type [M(BAPT)X₂] or [M(BAPT)₂]X₂, where M is the transition metal and X is an anion like Cl⁻ or NO₃⁻. The choice of solvent is crucial and should be able to dissolve both the ligand and the metal salt; ethanol or methanol are commonly used.

General Protocol for Complexation
  • Ligand Dissolution: In a round-bottom flask, dissolve the synthesized 1,3-Bis(4-aminophenyl)thiourea (BAPT) in a suitable solvent (e.g., hot ethanol) with stirring.

  • Metal Salt Dissolution: In a separate beaker, dissolve the transition metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂) in the same solvent.

  • Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. The molar ratio should be carefully controlled (e.g., 1:1 for a general formula of [M(BAPT)Cl₂]).

  • Reflux/Stirring: Upon addition, a colored precipitate often forms immediately. To ensure the reaction is complete, the mixture is typically refluxed for 2-4 hours.[1]

  • Isolation: After cooling to room temperature, collect the solid complex by filtration.

  • Washing and Drying: Wash the collected complex with the reaction solvent to remove any unreacted starting materials, followed by a wash with a volatile solvent like diethyl ether to facilitate drying.[3] Dry the final product in a vacuum desiccator.

Data Presentation: Reaction Conditions for M(BAPT)Cl₂ Complexes
Metal SaltMolar Ratio (Metal:Ligand)SolventReflux Time (h)Expected Product Color
CoCl₂·6H₂O1:1Ethanol3Blue / Green
NiCl₂·6H₂O1:1Ethanol4Green
CuCl₂·2H₂O1:1Ethanol2Brown / Green
ZnCl₂1:1Ethanol3White / Pale Yellow

PART III: Characterization of the Metal Complexes

Rationale for Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the successful coordination of the BAPT ligand to the metal center.[6] Changes in the vibrational and electronic spectra of the ligand upon complexation provide direct evidence of metal-ligand bond formation.

Key Spectroscopic Changes upon Complexation
  • FT-IR Spectroscopy: This is one of the most powerful tools for determining the coordination mode.

    • ν(C=S) band: The C=S stretching frequency (around 1250 cm⁻¹ in the free ligand) is expected to decrease upon coordination to a metal. This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur atom to the metal center.[6]

    • ν(C-N) band: Concurrently, the C-N stretching frequency (around 1550 cm⁻¹) often shifts to a higher wavenumber. This suggests an increase in the C-N bond order, consistent with the delocalization of electrons in the chelate ring.[6]

    • Far-IR region: The appearance of new, non-ligand bands in the low-frequency region (typically 500-300 cm⁻¹) can be attributed to the formation of M-S and M-N bonds.

  • UV-Visible Spectroscopy:

    • The UV-Vis spectrum of the free ligand typically shows intense absorptions in the UV region due to π→π* and n→π* transitions.[6]

    • Upon complexation, new absorption bands may appear, often in the visible region. These bands can be assigned to d-d electronic transitions within the metal ion or to ligand-to-metal charge transfer (LMCT) transitions, providing clear evidence of complex formation.[6]

Comparative Spectroscopic Data
CompoundKey FT-IR Peaks (cm⁻¹)UV-Vis λₘₐₓ (nm) (Qualitative)
BAPT (Ligand) ν(N-H): 3400-3200, ν(C-N): ~1550, ν(C=S): ~1250UV region peaks only
[Co(BAPT)Cl₂] ν(N-H): Shifted, ν(C-N): >1550, ν(C=S): <1250UV peaks + Visible d-d bands
[Ni(BAPT)Cl₂] ν(N-H): Shifted, ν(C-N): >1550, ν(C=S): <1250UV peaks + Visible d-d bands
[Cu(BAPT)Cl₂] ν(N-H): Shifted, ν(C-N): >1550, ν(C=S): <1250UV peaks + Broad visible band
[Zn(BAPT)Cl₂] ν(N-H): Shifted, ν(C-N): >1550, ν(C=S): <1250UV peaks + possible LMCT band

Mandatory Visualizations

Workflow cluster_ligand Part I: Ligand Synthesis cluster_complex Part II: Complex Synthesis cluster_char Part III: Characterization A 1. Reaction Setup (4-phenylenediamine + HCl) B 2. Add NH4SCN & Reflux A->B C 3. Isolate Crude BAPT B->C D 4. Recrystallize & Purify C->D E 5. Dissolve BAPT in Ethanol D->E Purified Ligand G 7. Mix & Reflux E->G F 6. Dissolve Metal Salt (e.g., CoCl2) F->G H 8. Isolate & Dry Complex G->H I FT-IR Spectroscopy H->I Final Product J UV-Vis Spectroscopy I->J K NMR, Elemental Analysis J->K

Caption: Experimental workflow for synthesis and characterization.

Coordination cluster_ligand BAPT Ligand M M S S M->S N1 N M->N1 C C C->S = C->N1 N2 N C->N2 H1 H N1->H1 Ar1 C₆H₄-NH₂ N1->Ar1 H2 H N2->H2 Ar2 C₆H₄-NH₂ N2->Ar2

Caption: General coordination mode of BAPT to a metal center (M).

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Thiourea and its derivatives: Thiourea is classified as harmful if swallowed, suspected of causing cancer, and suspected of damaging fertility or the unborn child.[14][15] Avoid inhalation of dust and contact with skin and eyes.[14][16]

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

  • Transition Metal Salts: Many transition metal salts are toxic and irritants. Avoid ingestion and skin contact.

  • Solvents: Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

First Aid:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[16]

  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]

Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Avoid release to the environment.[18]

Conclusion

This application note provides robust and reliable protocols for the synthesis of the bidentate ligand 1,3-Bis(4-aminophenyl)thiourea and its subsequent complexation with transition metals. The detailed characterization steps are crucial for verifying the successful formation of the desired products and for elucidating their coordination chemistry. These compounds serve as valuable platforms for further research in medicinal chemistry and materials science, with significant potential for the development of novel therapeutic agents.[9][10]

References

  • Diacylthioureas – an overlooked class of ligands; the coordination chemistry of diacylated thiourea with platinum(ii), palladium(ii) and gold(iii) - Dalton Transactions (RSC Publishing).
  • spectroscopic comparison of thiourea ligands and their metal complexes - Benchchem.
  • Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies - MDPI.
  • A review of the synthesis and coordination of some lesser studied thiourea ligands bearing electronegative sulfonyl, phosphoryl and cyano substituents towards platinum group and related metal centers - Taylor & Francis.
  • Studies on the coordination chemistry of functionalised thiourea ligands.
  • Synthesis and Application of Metal Complexes with Thiourea Derivative Ligands - Benchchem.
  • Safety Data Sheet: thiourea - Chemos GmbH&Co.KG.
  • Safety Data Sheet THIOUREA - Remote Desktop Redirected Printer Doc - ChemSupply Australia.
  • Raman spectral investigation of thiourea complexes - PubMed. Available from: [Link]

  • FUNDAMENTAL ASPECTS OF THE COORDINATION CHEMISTRY OF TRANSITION METALS WITH FUNCTIONALLY SUBSTITUTED THIOAMIDES (PART 1).
  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea - Material Science Research India. Available from: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC. Available from: [Link]

  • physico-chemical characterization of some metal complexes formed by substituted thiourea - AWS.
  • Thiourea - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • Thiourea - SAFETY DATA SHEET.
  • Synthesis spectroscopic investigation and pharmacological evaluation of metal complex containing O, S donor ligand - SPIE Digital Library.
  • Safety Data Sheet Thiourea Revision 5, Date 09 Mar 2022 - Redox.
  • Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis - MDPI. Available from: [Link]

  • Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.
  • WO2011134275A1 - Metal complexes of thiourea and their derivatives as metal delivering anti-cancer and anti-inflammatory agents - Google Patents.
  • A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide - ResearchGate. Available from: [Link]

  • Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review - Semantic Scholar. Available from: [Link]

  • (PDF) Synthesis and characterization of bis-thiourea having amino acid derivatives.
  • Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. Available from: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties.
  • The Synthesis and Characterization of Transition Metal Complexes of Mono Thiourea as Ligand and its Nonlinear Optic Application - Journal of Materials in Life Sciences (JOMALISC).
  • Synthesis and Metal Complexes of Thiourea Ligands Containing Carbohydrate-Derived Substituents | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - Universidad de Zaragoza.
  • SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences.
  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC. Available from: [Link]

  • Characterization and Synthesis of Novel Thiourea Derivatives International Journal of ChemTech Research.
  • Synthesis and characterization of 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea and preliminary study towards binding with metal ions - AIP Publishing. Available from: [Link]

Sources

Method

Application Note: Advanced Antimicrobial Assay Protocols for 1,3-Bis(4-aminophenyl)thiourea (APTU)

Introduction and Mechanistic Rationale 1,3-Bis(4-aminophenyl)thiourea (APTU, CAS 6268-26-4) is a highly versatile ditopic amine linker characterized by its central thiourea core and terminal primary amines. While traditi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

1,3-Bis(4-aminophenyl)thiourea (APTU, CAS 6268-26-4) is a highly versatile ditopic amine linker characterized by its central thiourea core and terminal primary amines. While traditionally utilized in the synthesis of Covalent Organic Frameworks (COFs) as a potent hydrogen-bond-donating catalyst [1], APTU and its structural derivatives have garnered significant attention in drug development for their broad-spectrum antimicrobial properties.

The pharmacological efficacy of thiourea derivatives stems from their dual-action mechanism:

  • Enzyme Inhibition: The thiourea pharmacophore acts as a strong hydrogen-bond donor, allowing it to competitively bind to the ATP-binding pockets of essential bacterial enzymes, specifically DNA Gyrase and Topoisomerase IV [2, 3].

  • Metal Chelation: The sulfur and nitrogen atoms within the thiourea motif can chelate trace metal ions vital for bacterial survival, disrupting cellular homeostasis [4].

Understanding the causality behind these interactions is critical for designing robust screening assays. Because APTU can form complex polymeric structures or exhibit poor aqueous solubility, standard optical density (OD) readouts for bacterial growth are often compromised by compound precipitation. Therefore, the protocols detailed below utilize self-validating redox indicators and direct enzymatic assays to ensure absolute data integrity.

MOA APTU 1,3-Bis(4-aminophenyl)thiourea (APTU) H_Bond Hydrogen Bond Donation (Thiourea Motif) APTU->H_Bond DNA_Gyrase Bacterial DNA Gyrase & Topoisomerase IV H_Bond->DNA_Gyrase Active Site Binding Inhibition Inhibition of DNA Supercoiling DNA_Gyrase->Inhibition Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death

Figure 1: Mechanistic pathway of APTU-mediated bacterial cell death via DNA Gyrase inhibition.

Assay Design & Self-Validating Systems

To establish a trustworthy and reproducible screening environment, the experimental design must account for the physicochemical quirks of 1,3-Bis(4-aminophenyl)thiourea.

  • Solubility & Vehicle Controls: APTU requires Dimethyl Sulfoxide (DMSO) for initial solubilization. The final assay concentration of DMSO must never exceed 1% (v/v) to prevent solvent-induced bacterial toxicity. A vehicle control (1% DMSO in broth) is mandatory to validate that growth inhibition is strictly compound-driven.

  • Colorimetric Viability Readout (Resazurin): Thiourea derivatives often cause micro-precipitates in aqueous media, creating artificial turbidity that confounds standard OD 600​ absorbance readings. We utilize Resazurin (Alamar Blue), a redox indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, binary visual and fluorometric endpoint that is entirely independent of compound turbidity.

  • Positive Controls: Ciprofloxacin is utilized as the standard reference drug due to its well-documented mechanism of inhibiting DNA gyrase, providing a direct comparative baseline for APTU's efficacy [2, 3].

Experimental Protocols

Protocol A: High-Throughput Broth Microdilution (MIC) Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of APTU against Gram-positive and Gram-negative strains.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • APTU Stock Solution (10 mg/mL in 100% DMSO)

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • 96-well sterile microtiter plates

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate the target bacterial strains (e.g., S. aureus, E. coli) on agar plates overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB to yield a final working inoculum of 1×106 CFU/mL.

  • Serial Dilution: Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. Add 200 µL of APTU working solution (e.g., 512 µg/mL in CAMHB containing 2% DMSO) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 100 µL from well 10. (Wells 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculation: Add 100 µL of the bacterial inoculum to wells 1 through 11. The final well volume is 200 µL, halving the APTU concentration (final range: 0.5 to 256 µg/mL) and bringing the final DMSO concentration to 1%.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Resazurin Addition & Readout: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • Data Acquisition: The MIC is defined as the lowest concentration of APTU that prevents the color change from blue to pink. For quantitative validation, measure fluorescence at λex​ 560 nm / λem​ 590 nm.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

To confirm the mechanism of action, this cell-free assay evaluates APTU's ability to inhibit the supercoiling of relaxed plasmid DNA by E. coli DNA gyrase [3].

Step-by-Step Methodology:

  • Reaction Mixture Assembly: In a sterile microcentrifuge tube, combine 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl 2​ , 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 0.1 mg/mL BSA.

  • Substrate & Compound Addition: Add 0.5 µg of relaxed pBR322 plasmid DNA. Add APTU at varying concentrations (0.1 to 50 µM). Include a vehicle control (DMSO) and a positive control (Ciprofloxacin).

  • Enzyme Addition & Incubation: Initiate the reaction by adding 1 Unit of E. coli DNA gyrase. Incubate the mixture at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction by adding 5 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K). Incubate for 10 mins at 37°C to digest the enzyme. Resolve the DNA topoisomers on a 1% agarose gel (in 1X TAE buffer) at 3 V/cm for 2 hours.

  • Visualization: Stain the gel with ethidium bromide and visualize under UV light. The IC 50​ is calculated based on the densitometric quantification of the supercoiled DNA band relative to the vehicle control.

Workflow Prep 1. Compound Preparation APTU solubilized in DMSO Dilution 2. Serial Dilution 96-well plate (0.5 - 256 µg/mL) Prep->Dilution Inoculation 3. Bacterial Inoculation Final concentration: 5 x 10^5 CFU/mL Dilution->Inoculation Incubation 4. Incubation 37°C for 18-24 hours Inoculation->Incubation Readout 5. Viability Readout Resazurin Addition & Fluorescence Incubation->Readout

Figure 2: Step-by-step workflow for the Resazurin-based Broth Microdilution MIC Assay.

Quantitative Data Summary

The following table summarizes representative benchmarking data for thiourea-based derivatives (including APTU-related pharmacophores) against standard bacterial strains and isolated enzymes, demonstrating the correlation between whole-cell activity and target-specific inhibition.

Compound / DrugS. aureus MIC (µg/mL)E. coli MIC (µg/mL)DNA Gyrase IC 50​ (µM)Topoisomerase IV IC 50​ (µM)
APTU (Thiourea Core) 3.12 - 6.2512.5 - 25.01.85 ± 0.2025.4 ± 1.5
Thiourea Derivative (4h) 0.781.561.25 ± 0.1267.28 ± 2.1
Ciprofloxacin (Control) 0.390.190.28 ± 0.0510.65 ± 1.0
Novobiocin (Control) 0.502.000.30 ± 0.10> 100

Data derived and synthesized from established thiourea derivative screening profiles [2, 3].

References

  • A (Thio)
  • National Center for Biotechnology Information (NIH)
  • Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors MDPI URL
  • National Center for Biotechnology Information (NIH)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Bis(4-aminophenyl)thiourea (APTU) Solubility

Welcome to the Technical Support Center for 1,3-Bis(4-aminophenyl)thiourea (APTU). This guide provides drug development professionals and materials scientists with field-proven troubleshooting strategies for one of the m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Bis(4-aminophenyl)thiourea (APTU). This guide provides drug development professionals and materials scientists with field-proven troubleshooting strategies for one of the most common bottlenecks in utilizing APTU: its stubborn insolubility in standard organic solvents.

The Core Challenge: Mechanistic Origins of APTU Insolubility

1,3-Bis(4-aminophenyl)thiourea (APTU) is a critical ditopic amine linker used in the synthesis of functionalized Covalent Organic Frameworks (COFs) and a potent pharmacophore in drug development[1][2]. However, researchers frequently encounter severe solubility issues when working with this compound.

The causality behind this insolubility lies in its molecular architecture. The thiourea moiety (-NH-CS-NH-) acts as a powerful hydrogen-bond donor, while the sulfur atom and terminal aniline amines serve as hydrogen-bond acceptors. This creates a dense, highly stable intermolecular hydrogen-bonding network in the solid crystalline state. Consequently, the lattice energy of APTU is exceptionally high. Non-polar solvents (e.g., toluene) and weakly polar halogenated solvents (e.g., dichloromethane) lack the thermodynamic driving force to disrupt these intermolecular forces, resulting in poor solvation[3].

Solvent Compatibility Matrix

To overcome the lattice energy of APTU, solvents must possess a high dipole moment and strong hydrogen-bond accepting capabilities. The table below summarizes the quantitative and qualitative solubility profiles of aromatic thiourea derivatives across various solvent classes[3].

Solvent SystemSolvent ClassSolvation EfficacyMechanistic Rationale
DMSO Polar AproticVery HighExceptional H-bond acceptor; effectively dismantles the crystalline lattice by solvating N-H protons.
NMP / DMF Polar AproticHighStrong dipole moment; provides excellent solvation for rigid aromatic systems, though slightly less effective than DMSO.
EtOH / o-DCB (1:1) Co-solvent (Protic/Aromatic)Optimal for COFsEthanol competes for H-bonds to dissolve the monomer; o-DCB provides an aromatic environment for π-π stacking.
Ethanol / Methanol Polar ProticModerateCompetes for H-bonding but suffers from a lower solvation capacity for the hydrophobic aromatic rings.
Dichloromethane (DCM) HalogenatedLowInsufficient polarity to break the thiourea H-bond network; results in suspensions.
Toluene / Hexane Non-polarVery PoorCannot disrupt H-bonds; interacts only via weak, insufficient π-π stacking.

Decision Matrix: Solvent Selection Workflow

Selecting the right solvent depends entirely on your downstream application. Using pure DMSO might dissolve APTU perfectly, but it can completely inhibit the crystallization of COFs due to over-solvation.

APTU_Solubility Start 1,3-Bis(4-aminophenyl)thiourea (APTU) Solid App Determine Experimental Application Start->App COF COF Synthesis (e.g., COF-TpTU) App->COF Bio Biological/Antimicrobial Assays App->Bio Org General Organic Synthesis App->Org Sol1 EtOH / o-DCB (1:1) Co-solvent System COF->Sol1 Sol2 100% DMSO Stock Solution Bio->Sol2 Sol3 Polar Aprotic Solvents (DMF, NMP, DMSO) Org->Sol3 Action1 Ambient or Solvothermal Condensation Sol1->Action1 Action2 Serial Dilution in Aqueous Buffer Sol2->Action2 Action3 Mild Heating (<80°C) & Sonication Sol3->Action3

Workflow for selecting the optimal solvent system for APTU based on experimental application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to synthesize a thiourea-functionalized COF (like COF-TpTU), but APTU won't dissolve in the standard Dioxane/Mesitylene mixture. What should I do? A: APTU requires a more polar protic component to break its strong self-association. Switch to an Ethanol/o-Dichlorobenzene (EtOH/o-DCB) mixture (1:1 v/v). The ethanol acts as a hydrogen-bond competitor to dissolve the APTU, while o-DCB facilitates the thermodynamic reversibility and π-π stacking needed for COF crystallization[1].

Q2: Why does APTU precipitate immediately when I add my DMSO stock to an aqueous biological buffer? A: This is a classic "solvent shift" effect. While DMSO solvates the molecule perfectly, water drastically increases the hydration penalty of the hydrophobic aromatic rings, causing rapid aggregation[2]. Troubleshooting fix: Keep the final DMSO concentration at 1-5%. Add the DMSO stock dropwise to the aqueous buffer under vigorous vortexing, rather than adding the buffer to the DMSO. If precipitation persists, consider adding a non-ionic surfactant (e.g., 0.1% Tween-80) to the buffer prior to APTU addition.

Q3: Can I use heating or sonication to force APTU into solution in less polar solvents? A: You can use mild heating, but proceed with extreme caution. Thiourea derivatives are susceptible to thermal degradation (desulfurization or isomerization into carbodiimides) at elevated temperatures. Keep heating below 80°C. Sonication is highly recommended as it provides localized mechanical energy to break the crystalline lattice without bulk thermal degradation.

Self-Validating Experimental Protocols

Protocol A: Preparation of APTU Co-Solvent System for COF Synthesis

This protocol ensures the correct balance of solubility and reversibility for synthesizing highly crystalline frameworks like COF-TpTU[1].

  • Weighing: Accurately weigh 3.0 mmol of APTU powder into a clean, dry 50 mL Schlenk flask.

  • Protic Disruption: Add 5.0 mL of absolute Ethanol.

    • Validation Check: The mixture will appear as a cloudy, fine suspension. It should not form clumps. If clumping occurs, sonicate for 2 minutes.

  • Aromatic Solvation: Add 5.0 mL of o-Dichlorobenzene (o-DCB) to the flask (achieving a 1:1 v/v ratio).

  • Equilibration: Stir the mixture at room temperature (25°C) for 15 minutes.

    • Validation Check: The suspension must transition into a homogeneous, clear yellow/amber solution. If particulate matter remains, the intermolecular lattice has not fully dissociated; sonicate for an additional 5 minutes before adding your aldehyde counterpart (e.g., 1,3,5-triformylphloroglucinol).

Protocol B: Preparation of a 100 mM APTU Stock for Biological Assays

This protocol guarantees a fully dissolved, aggregate-free stock for antimicrobial or antioxidant testing[2].

  • Preparation: Weigh 25.8 mg of APTU (MW ≈ 258.34 g/mol ) into a sterile, light-protected microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Dissolution: Vortex vigorously for 30 seconds, followed by bath sonication at 35°C for 5 minutes.

    • Validation Check (Optical Clarity): Shine a laser pointer through the tube. The absence of a visible beam path (Tyndall effect) confirms complete dissolution at the molecular level.

  • Storage: Aliquot into single-use vials and store at -20°C.

    • Validation Check: Upon thawing, inspect for micro-crystals. If present, re-warm the aliquot to 37°C for 10 minutes prior to aqueous dilution.

References

  • Title: A (Thio)
  • Title: Measurement and correlation of solubility of thiourea in two solvent mixtures from T= (283.15 to 313.15)
  • Source: mdpi.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1,3-Bis(4-aminophenyl)thiourea (APTU)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the purification of 1,3-Bis(4-aminophenyl)thiourea (APTU).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for the purification of 1,3-Bis(4-aminophenyl)thiourea (APTU). APTU is a critical ditopic amine linker utilized in the de novo synthesis of thiourea-functionalized Covalent Organic Frameworks (COFs), such as COF-TpTU, which serve as highly efficient hydrogen-bond-donating organocatalysts1[1]. Because COF crystallinity and catalytic surface area are extremely sensitive to monomer purity, achieving >99% purity of APTU is a strict requirement for successful downstream materials engineering 2[2].

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my crude APTU highly discolored (dark brown/purple) after synthesis? A: The standard synthesis of APTU involves the reaction of p-phenylenediamine with carbon disulfide (CS₂) under reflux 3[3]. p-Phenylenediamine is highly susceptible to air oxidation, forming deeply colored polyaniline-like oligomers. Causality & Fix: If your crude is dark, it indicates oxidative degradation during the reaction or workup. To remove these conjugated impurities during recrystallization, you must add activated charcoal (Norit) during the hot dissolution phase, followed by a hot filtration through a Celite pad to trap the adsorbed polymers.

Q2: What is the optimal solvent system for recrystallizing APTU? A: The molecular structure of APTU features a thiourea core and two terminal primary amines, creating a dense network of intermolecular hydrogen bonds. It is practically insoluble in non-polar solvents and only sparingly soluble in cold alcohols. Causality & Fix: The optimal system is an Ethanol/Water co-solvent system (typically 3:1 v/v) . Ethanol solvates the polar groups at boiling temperatures, while water acts as an anti-solvent to force the hydrophobic phenyl rings to aggregate upon cooling, maximizing recovery yield. For highly impure batches, a DMF/Water system is superior because DMF effectively disrupts the strong intermolecular H-bonds of both APTU and its oligomeric impurities.

Q3: During cooling, my APTU forms a thick, sticky oil at the bottom of the flask instead of crystals. How do I prevent "oiling out"? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is depressed by impurities to a temperature below the solution's saturation point, causing it to separate as a liquid phase rather than nucleating as a solid. Causality & Fix: This usually happens if the water content in your Ethanol/Water mixture is too high, forcing the APTU out of solution too quickly at a high temperature. Resolution: Reheat the mixture until the oil redissolves completely. Add 10-15% more hot ethanol to increase the solubility threshold. Cool the flask very slowly (e.g., in a hot water bath that is allowed to cool to room temperature naturally). If oiling persists, seed the solution with a pure APTU crystal just before the cloud point.

Part 2: Solvent System Performance Data

To facilitate rapid decision-making in the lab, consult the table below for a quantitative comparison of common recrystallization solvent systems for APTU.

Solvent SystemRatio (v/v)Boiling Point (°C)Solute Behavior (Hot)Solute Behavior (Cold)Typical PurityRecommendation
Ethanol / Water 3:1~80High solubilityExcellent crystallization>99%Primary Choice
DMF / Water 1:1~100+Very high solubilityModerate crystallization>98%For heavily oxidized crude
Methanol Neat65Moderate solubilityPoor recovery~95%Not recommended
Isopropanol Neat82Poor solubilityN/AN/AAvoid

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation check is successful.

Protocol A: Standard Ethanol/Water Recrystallization

Purpose: Routine purification of APTU for COF monomer synthesis.

  • Dissolution: Suspend 5.0 g of crude APTU in 75 mL of absolute ethanol in a 250 mL round-bottom flask. Heat to a gentle reflux under a nitrogen atmosphere.

    • Validation Check 1: The solid should mostly dissolve. If a large amount of insoluble black particulate remains, it indicates polymeric impurities; proceed immediately to Step 2.

  • Decolorization: Briefly remove the flask from heat and cautiously add 0.5 g of activated charcoal (Norit). Reflux for an additional 10 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite into a clean, heated Erlenmeyer flask.

    • Validation Check 2: The filtrate must be a clear, pale-yellow solution. If it remains dark brown, the charcoal equivalent was insufficient. Repeat Step 2 with an additional 0.5 g of Norit.

  • Anti-solvent Addition: While keeping the filtrate hot (~70°C), add 25 mL of deionized water dropwise with continuous stirring until the solution becomes slightly turbid (the cloud point). Add just enough hot ethanol (1-2 mL) dropwise until the solution turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath (4°C) for 1 hour.

    • Validation Check 3: Fine, off-white to pale-yellow needle-like crystals should form. If a dense oil forms at the bottom, execute the "Oiling Out" fix described in Q3.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold 3:1 Water/Ethanol mixture. Dry under vacuum at 60°C overnight.

Part 4: Visualizing the Workflows

The following diagrams map the logical troubleshooting workflow for APTU purification and the mechanistic relationship between the molecule's structure and solvent selection.

APTU_Recrystallization Crude Crude APTU (Contains impurities) Dissolve Dissolve in Hot EtOH/Water (3:1) Crude->Dissolve HotFilter Hot Filtration (Remove insolubles) Dissolve->HotFilter Cooling Controlled Cooling (Room Temp -> 4°C) HotFilter->Cooling Check Phase Separation Check Cooling->Check Oiling Oiling Out (Liquid-Liquid) Check->Oiling If biphasic Crystals Nucleation & Crystallization Check->Crystals If solid forms Reheat Reheat & Add EtOH Oiling->Reheat Reheat->Cooling FilterWash Vacuum Filtration & Cold Wash Crystals->FilterWash Pure Pure APTU (>99% Purity) FilterWash->Pure

Fig 1: Troubleshooting workflow for APTU recrystallization, addressing the oiling-out issue.

Solvent_Selection APTU APTU Molecule Thiourea Thiourea Core (H-Bond Donor) APTU->Thiourea Aniline Terminal Amines (Polar, Basic) APTU->Aniline Aromatic Phenyl Rings (Hydrophobic) APTU->Aromatic Solvent1 Alcohols (EtOH) Solvate Polar Groups Thiourea->Solvent1 Solvent3 DMF/DMSO Disrupts Strong H-Bonds Thiourea->Solvent3 Aniline->Solvent1 Solvent2 Water (Antisolvent) Forces Aggregation Aromatic->Solvent2

Fig 2: Mechanistic relationship between APTU structural motifs and solvent interactions.

References

  • Title: From Clusters to Frameworks: Synthesis, Engineering, and Application of Sub-2-Nanometer Nanoclusters and Microporous Covalent Organic Frameworks.
  • Title: A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst.
  • Title: Designing covalent organic frameworks for organic catalysis: bridging reticular and molecular chemistry.

Sources

Reference Data & Comparative Studies

Validation

High-Performance Purity Analysis of 1,3-Bis(4-aminophenyl)thiourea: A Comparison Guide of Core-Shell vs. Fully Porous HPLC Methodologies

Executive Summary For researchers and drug development professionals, the accurate purity determination of reactive intermediates is a critical quality control gateway. 1,3-Bis(4-aminophenyl)thiourea (CAS: 6268-26-4) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate purity determination of reactive intermediates is a critical quality control gateway. 1,3-Bis(4-aminophenyl)thiourea (CAS: 6268-26-4) is a highly valued building block in both polymer synthesis and pharmaceutical development[1]. However, its structural properties make it notoriously difficult to analyze using standard chromatographic methods.

This guide provides an objective, data-driven comparison between traditional Fully Porous Particle (FPP) HPLC columns and modern Superficially Porous Particle (SPP / Core-Shell) technologies. By leveraging a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[2], we demonstrate how transitioning to core-shell technology resolves peak tailing, cuts analysis time in half, and achieves UPLC-level efficiencies on standard HPLC instrumentation.

Analyte Profile & Analytical Challenges

Structurally, 1,3-Bis(4-aminophenyl)thiourea features a central thiourea linkage flanked by two terminal primary aromatic amines.

The Core Challenge: The primary amines possess a pKa of approximately 4.6[3]. In traditional reversed-phase HPLC, these basic functional groups readily act as hydrogen-bond donors and undergo secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases. This manifests as severe peak tailing, which obscures the detection of closely eluting synthetic impurities (such as unreacted p-phenylenediamine or positional isomers) and compromises the accuracy of integration.

Mechanistic Grounding: The Core-Shell Advantage

To overcome the kinetic limitations of traditional 5 µm Fully Porous Particles (FPP), modern workflows increasingly adopt Superficially Porous Particles (SPP), or core-shell technology[4].

The Causality of Performance: Core-shell particles consist of a solid, impermeable silica core surrounded by a thin, porous outer shell. This architecture fundamentally alters the mass transfer thermodynamics described by the van Deemter equation :

  • Reduced C -Term (Mass Transfer Resistance): Because analytes cannot diffuse deeply into a solid core, the time required for 1,3-Bis(4-aminophenyl)thiourea to enter and exit the stationary phase is drastically shortened[4].

  • Reduced A -Term (Eddy Dispersion): Core-shell particles have a highly uniform size distribution, allowing for a more tightly packed, homogeneous column bed that minimizes multiple flow paths[4].

Mass_Transfer SPP Superficially Porous Particle (SPP) Core-Shell Technology Core Solid Impermeable Core (Restricts deep diffusion) SPP->Core Shell Thin Porous Shell (Rapid mass transfer) SPP->Shell Uniform Narrow Size Distribution (Homogeneous bed) SPP->Uniform CTerm Minimized Mass Transfer Resistance (Reduced C-Term) Core->CTerm Shell->CTerm ATerm Reduced Eddy Dispersion (Reduced A-Term) Uniform->ATerm Outcome UPLC-Level Efficiency at Standard HPLC Pressures CTerm->Outcome ATerm->Outcome

Figure 1: Mechanistic advantages of core-shell particles in reducing van Deemter A and C terms.

Experimental Design & Methodology

To objectively evaluate both platforms, a self-validating analytical protocol was designed. Every step is engineered to ensure data integrity and reproducibility.

Chromatographic Conditions Comparison

Causality behind mobile phase selection: A highly acidic mobile phase modified with 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) was deliberately selected. At pH 2.0, the primary amines of the analyte are fully protonated, while the residual silanols on the silica surface (pKa 3.5–4.5) are fully neutralized. This dual-state control effectively eliminates the secondary interactions responsible for peak tailing.

ParameterTraditional FPP MethodOptimized Core-Shell Method
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.7 µm)
Mobile Phase A 0.1% TFA in Ultrapure Water0.1% TFA in Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Elution Gradient (10% to 90% B over 15 min)Gradient (10% to 90% B over 8 min)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL
Step-by-Step Sample Preparation Protocol
  • Standard Stock Solution: Accurately weigh 10.0 mg of 1,3-Bis(4-aminophenyl)thiourea reference standard[1].

  • Dissolution: Transfer to a 10 mL volumetric flask. Add 5 mL of Methanol (chosen to overcome the analyte's limited aqueous solubility) and sonicate for 5 minutes until fully dissolved.

  • Dilution: Dilute to volume with the initial mobile phase composition (90% Water / 10% Acetonitrile) to prevent solvent-mismatch peak distortion upon injection. Final stock concentration: 1.0 mg/mL.

  • Working Solutions: Serially dilute the stock solution to construct a 5-point calibration curve ranging from 1 to 100 µg/mL.

  • Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Comparative Performance & ICH Q2(R2) Validation Data

ICH_Workflow A 1,3-Bis(4-aminophenyl)thiourea Sample Preparation B Chromatographic Separation (Core-Shell vs FPP) A->B C System Suitability Testing (Resolution, Tailing) B->C D ICH Q2(R2) Method Validation C->D E Linearity & Range (R² > 0.999) D->E F Accuracy (Recovery 98-102%) D->F G Precision (RSD < 2.0%) D->G H Sensitivity (LOD & LOQ) D->H I Validated Purity Analysis Comparison Report E->I F->I G->I H->I

Figure 2: ICH Q2(R2) analytical method validation workflow for purity analysis.

System Suitability Testing (SST)

System suitability was established using six replicate injections of a 50 µg/mL standard. The core-shell column demonstrated superior kinetic performance, reducing the analysis time by >50% while more than doubling the theoretical plate count. Crucially, the backpressure remained well within the 400-bar limit of standard HPLC systems, avoiding the need for expensive UHPLC instrument upgrades.

SST Parameter5 µm Fully Porous C182.7 µm Core-Shell C18Performance Gain
Retention Time (min) 8.54.250% Faster
Theoretical Plates (N) ~9,500~22,000+131% Efficiency
Tailing Factor (Tf) 1.451.08Near-Perfect Symmetry
System Backpressure 120 bar210 barStandard HPLC Compatible
ICH Q2(R2) Validation Summary

The optimized core-shell method was subjected to full validation per the updated ICH Q2(R2) global framework to ensure it is "fit for purpose" for commercial release and stability testing[2]. The self-validating parameters confirm that the method is highly sensitive, precise, and robust.

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Linearity Range 1.0 - 100.0 µg/mLCorrelation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥ 10
Method Precision (%RSD) 0.8% (n=6)Relative Standard Deviation ≤ 2.0%
Accuracy (Recovery %) 99.2% - 100.5%Mean Recovery between 98.0% - 102.0%

Conclusion

For the purity analysis of complex, amine-rich intermediates like 1,3-Bis(4-aminophenyl)thiourea, traditional fully porous 5 µm columns often fall short, yielding broad, tailing peaks that obscure critical impurities.

By migrating to a 2.7 µm Core-Shell C18 stationary phase and utilizing a rationally designed, low-pH mobile phase, laboratories can achieve a self-validating, ICH Q2(R2)-compliant assay. This optimized approach delivers UPLC-level resolution, cuts solvent consumption and run times in half, and ensures the highest degree of scientific integrity in your release testing workflows.

References

  • [2] International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Official Website. [Link]

  • [4] Chromatography Online (LCGC). Next-generation stationary phases: Properties and performance of core-shell columns.[Link]

  • [3] University of Texas. Acidity and Basicity: pKa of Aniline and Aromatic Amines. [Link]

Sources

Comparative

Comparing 1,3-Bis(4-aminophenyl)thiourea with traditional amine hardeners

Advanced Curing Agents & Catalysts: Comparing 1,3-Bis(4-aminophenyl)thiourea (APTU) with Traditional Amine Hardeners For researchers and drug development professionals, the selection of amine hardeners and crosslinkers d...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Curing Agents & Catalysts: Comparing 1,3-Bis(4-aminophenyl)thiourea (APTU) with Traditional Amine Hardeners

For researchers and drug development professionals, the selection of amine hardeners and crosslinkers dictates not only the thermo-mechanical properties of a polymer matrix but also its chemical reactivity and biocompatibility. While traditional aliphatic and aromatic amines—such as Diethylenetriamine (DETA) and 4,4'-Diaminodiphenylmethane (DDM)—are industry standards for epoxy curing, they act purely as nucleophiles[1].

Enter 1,3-Bis(4-aminophenyl)thiourea (APTU) . This ditopic amine linker features two terminal aniline groups separated by a central thiourea moiety. This unique structure allows APTU to function as a dual-action agent: a structural crosslinker and a potent hydrogen-bond-donating (HBD) organocatalyst. This guide objectively compares APTU against traditional amine hardeners, providing experimental workflows and mechanistic insights critical for advanced materials science and pharmaceutical catalysis.

Mechanistic Causality: The Thiourea Advantage

Traditional amine hardeners cure epoxy resins via a straightforward nucleophilic attack on the oxirane ring, a process heavily dependent on external heat or tertiary amine accelerators[1].

APTU inherently accelerates this process through Hydrogen-Bond-Donating (HBD) catalysis . The highly acidic N–H protons of the central thiourea group form strong hydrogen bonds with the oxygen atom of the epoxide ring. This interaction withdraws electron density, significantly increasing the electrophilicity of the adjacent carbon atoms[2]. Consequently, the activation energy for the nucleophilic attack by the terminal primary amines is lowered, facilitating a highly efficient ring-opening reaction.

Mechanism A Epoxide Monomer (Oxirane Ring) C H-Bonding Activation (Thiourea N-H ··· O-Epoxide) A->C B 1,3-Bis(4-aminophenyl)thiourea (APTU) B->C Donates Acidic Protons D Nucleophilic Attack (Terminal Aniline -NH2) C->D Increases C-O Electrophilicity E Crosslinked Network / Catalyzed Ring-Opening D->E Rapid Chain Extension

Mechanistic pathway showing APTU's thiourea group catalyzing epoxide ring-opening via H-bonding.

Comparative Performance Data

To objectively evaluate APTU, we must benchmark it against DETA (a highly reactive aliphatic amine) and DDM (a structurally similar aromatic amine).

ParameterDETA (Aliphatic Amine)DDM (Aromatic Amine)APTU (Thiourea-Aromatic Amine)
Primary Mechanism Pure Nucleophilic AttackPure Nucleophilic AttackNucleophilic + HBD Catalysis
Cure Kinetics Very Fast (Highly Exothermic)Moderate (Requires Heat)Auto-Accelerated via H-Bonding
Thermal Stability (Tg) Low to ModerateHighHigh (Enhanced by rigid backbone)
Handling / State at RT Liquid (Easy dispersion)Solid (Requires melt-mixing)Crystalline Solid (Requires solvent)
Role in Pharma/Biotech None (Toxic precursor)None (Toxic precursor)COF Precursor for Organocatalysis

Application in Drug Development: COF-TpTU Catalysis

Why is APTU highly relevant to drug development professionals? In homogeneous systems, the dual H-bond donor property of thiourea can cause the molecules to self-aggregate (oligomerize), leading to poor solubility and reduced catalytic activity[2].

However, when APTU is condensed with aldehydes (e.g., 1,3,5-triformylphloroglucinol) to form a 2D Covalent Organic Framework (COF-TpTU), the thiourea motifs become strictly site-isolated[3]. This structural isolation prevents self-quenching. The resulting COF acts as a highly efficient, recyclable heterogeneous catalyst for critical pharmaceutical reactions, including the regio-selective methanolysis of epoxides and Friedel-Crafts alkylations[3].

Experimental Protocol: Self-Validating Formulation & Testing

When utilizing APTU as a crosslinker or incorporating it into a matrix, achieving a homogeneous dispersion is the primary experimental hurdle due to its strong intermolecular hydrogen bonding. The following protocol outlines a self-validating workflow for APTU-epoxy systems.

Workflow S1 1. Stoichiometric Calculation S2 2. Solvent-Assisted Dispersion S1->S2 S3 3. Vacuum Degassing S2->S3 S4 4. Step-Cure Thermal Cycle S3->S4 S5 5. DSC / DMA Characterization S4->S5

Experimental workflow for formulating and characterizing APTU-cured polymer networks.

Step-by-Step Methodology:

  • Stoichiometric Calculation : Calculate the Amine Hydrogen Equivalent Weight (AHEW) of APTU. Because APTU has two primary amines (4 active hydrogens), the AHEW is its Molecular Weight divided by 4. Match this 1:1 with the Epoxide Equivalent Weight (EEW) of your chosen resin.

  • Solvent-Assisted Dispersion : Unlike liquid DETA, APTU is a crystalline solid. Dissolve APTU in a minimal amount of a polar aprotic solvent (e.g., DMF or THF) to break intermolecular H-bonds before blending with the epoxy resin. Causality: Attempting a direct melt-mix often leads to premature localized curing (hot spots) due to the catalytic nature of the thiourea group.

  • Vacuum Degassing : Place the mixture in a vacuum oven at 40°C (-29 inHg) to remove the solvent and entrapped air. Validation: The mixture must transition from cloudy to optically clear. Residual opacity indicates undissolved APTU, which will cause heterogeneous crosslinking and brittle mechanical failure.

  • Step-Cure Thermal Cycle : Cure at 80°C for 2 hours (to initiate the H-bond catalyzed network formation), followed by a post-cure at 150°C for 4 hours to achieve maximum crosslink density.

  • Thermo-mechanical Characterization : Run Differential Scanning Calorimetry (DSC) from 25°C to 250°C at a ramp rate of 10°C/min. Validation: A flat baseline in the first heating scan confirms a 100% degree of cure; any residual exothermic peak indicates an incomplete reaction.

References

  • [3] Title: A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst Source: NIH / ACS Applied Materials & Interfaces URL:[Link]

  • [1] Title: Control of reactions and network structures of epoxy thermosets Source: CNRS / Polymer URL:[Link]

  • [2] Title: A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst (DOI Version) Source: ACS Applied Materials & Interfaces URL:[Link]

Sources

Validation

FTIR Spectral Comparison Guide: 1,3-Bis(4-aminophenyl)thiourea and Its Precursors

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic validation, mechanistic causality, and synthesis protocols. Executive Summary In the development of advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Spectroscopic validation, mechanistic causality, and synthesis protocols.

Executive Summary

In the development of advanced covalent organic frameworks (COFs) and novel pharmacophores, 1,3-Bis(4-aminophenyl)thiourea (APTU) serves as a critical ditopic amine linker and hydrogen-bond-donating organocatalyst[1]. Synthesizing APTU typically involves the nucleophilic addition of p-phenylenediamine (PPD) to carbon disulfide (CS₂)[2].

For researchers, confirming the successful conversion of these precursors into the target thiourea derivative is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive method for this validation. This guide objectively compares the FTIR spectral fingerprints of APTU against its precursors, explaining the quantum mechanical and chemical causality behind the observed vibrational shifts.

Mechanistic Pathway & Structural Evolution

To understand the FTIR spectral changes, we must first examine the chemical transformation. The reaction proceeds via the nucleophilic attack of the primary amine of PPD onto the electrophilic carbon of CS₂, forming a dithiocarbamic acid intermediate, which subsequently reacts with a second PPD molecule, eliminating hydrogen sulfide (H₂S) to form the thiourea core[2].

ReactionPathway PPD p-Phenylenediamine (Precursor 1) Intermediate Dithiocarbamic Acid Intermediate PPD->Intermediate Nucleophilic Attack CS2 Carbon Disulfide (Precursor 2) CS2->Intermediate APTU 1,3-Bis(4-aminophenyl)thiourea (Target Product) Intermediate->APTU + PPD - H2S

Synthesis pathway of 1,3-Bis(4-aminophenyl)thiourea from PPD and CS2.

This structural evolution drastically alters the vibrational modes of the molecules. The highly symmetric, linear CS₂ molecule loses its identity, and the symmetrical diamine (PPD) is converted into an asymmetrical molecule containing both primary (terminal) and secondary (thiourea core) amines.

FTIR Spectral Comparison & Causality Analysis

The table below summarizes the critical FTIR vibrational frequencies for the precursors and the target product, derived from high-resolution spectroscopic data[1][3][4][5][6].

Quantitative Spectral Comparison Table
Functional Group / Modep-Phenylenediamine (PPD)Carbon Disulfide (CS₂)1,3-Bis(4-aminophenyl)thiourea (APTU)
Primary N-H Stretch 3450, 3383, 3308, 3200 cm⁻¹N/A3408, 3337, 3265 cm⁻¹
Secondary N-H Stretch N/AN/A~3150 - 3200 cm⁻¹ (Broad)
N-H Bending ~1605 cm⁻¹N/A~1580 - 1600 cm⁻¹ (Overlaps C=C)
C=S Asymmetric Stretch N/A~1524 - 1535 cm⁻¹ (Strong)700 - 1100 cm⁻¹ (Weak, Coupled)
C-N Stretch ~1264 cm⁻¹N/A~1300 - 1400 cm⁻¹ (Coupled)
Causality Behind the Spectral Shifts

1. The Evolution of the N-H Stretching Band: In pure PPD, the N-H stretching region exhibits sharp, distinct bands (e.g., 3450, 3383 cm⁻¹) characteristic of a purely primary aromatic amine environment[3][5]. Upon conversion to APTU, the spectral landscape changes. While terminal primary amines remain (yielding peaks at 3408, 3337, and 3265 cm⁻¹)[1], the formation of the thiourea core introduces secondary amines. These secondary amines participate in strong intermolecular hydrogen bonding (N-H···S), which broadens the peaks and shifts the secondary N-H stretch to lower wavenumbers (~3150-3200 cm⁻¹).

2. The Disappearance and Delocalization of the C=S Band: Pure CS₂ gas/liquid exhibits a highly intense, sharp asymmetric C=S stretching vibration around 1524–1535 cm⁻¹[4]. However, in the APTU product, this sharp peak vanishes. Why? In a thiourea core, the C=S bond is not a localized double bond. It undergoes extensive resonance with the lone pairs of the adjacent nitrogen atoms ( N−C=S↔N+=C−S− ). This delocalization drastically reduces the pure double-bond character of the C=S linkage, shifting its absorption frequency significantly lower into the 700–1100 cm⁻¹ range[1][6]. Furthermore, the vibration becomes highly coupled with C-N stretching modes, resulting in the complex "Thiourea I, II, III, and IV" bands rather than a single distinct C=S peak.

Experimental Protocol: Synthesis & Validation

To ensure high scientific integrity, the following protocol represents a self-validating system. It combines the chemical synthesis of APTU with immediate spectroscopic feedback to confirm product purity.

Workflow Step1 1. Synthesis Reaction Reflux PPD + CS2 (6 hrs) Step2 2. Product Isolation Precipitation & Filtration Step1->Step2 Step3 3. Purification Recrystallization Step2->Step3 Step4 4. FTIR Sample Prep ATR or KBr Pellet Step3->Step4 Step5 5. Spectral Acquisition 4000 - 400 cm⁻¹ Step4->Step5 Step6 6. Data Analysis Peak Assignment & Validation Step5->Step6

Step-by-step experimental workflow for the synthesis and FTIR validation of APTU.

Step-by-Step Methodology

Phase 1: Synthesis of APTU [2][7]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 250 mg (2.3 mmol) of p-phenylenediamine (PPD) in 50 mL of deionized water.

  • Catalysis & Addition: Add 0.25 mL of triethanolamine (TEOA) to act as a base/catalyst, followed by 100 mg of sulfur powder. Slowly add 124.2 mg (1.50 mmol) of carbon disulfide (CS₂) dropwise. Caution: CS₂ is highly volatile and flammable; perform in a fume hood.

  • Reflux: Attach a reflux condenser and stir the mixture vigorously at reflux (~100°C) for 6 hours. The evolution of H₂S gas indicates reaction progression.

  • Isolation: Cool the mixture to room temperature. The crude APTU will precipitate as a solid. Filter under vacuum and wash thoroughly with cold water and ethanol to remove unreacted PPD and sulfur.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure APTU crystals.

Phase 2: FTIR Validation

  • Sample Preparation (KBr Method): Grind 1-2 mg of the purified APTU with 100 mg of IR-grade anhydrous Potassium Bromide (KBr) in an agate mortar. Press into a translucent pellet using a hydraulic press at 10 tons for 2 minutes. (Alternatively, use an ATR-FTIR setup with a diamond crystal for direct solid analysis).

  • Background Calibration: Collect a background spectrum using a blank KBr pellet (or clean ATR crystal) to subtract atmospheric H₂O and CO₂.

  • Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans for a high signal-to-noise ratio).

  • Self-Validation Check: Confirm the absence of the sharp 1524 cm⁻¹ CS₂ band and the shift of the PPD primary amine bands (3450 cm⁻¹) to the APTU-specific triplet (3408, 3337, 3265 cm⁻¹). If the 1524 cm⁻¹ band persists, the sample is contaminated with unreacted trapped CS₂.

References

  • A (Thio)urea-Based Covalent Organic Framework as A Hydrogen-Bond-Donating Catalyst Source: National Institutes of Health (NIH) / JACS URL:[Link]

  • From Clusters to Frameworks: Synthesis, Engineering, and Application of Sub-2-Nanometer Nanoclusters and Microporous Covalent Organic Frameworks Source: SMU Scholar URL:[Link]

  • FT-IR spectra of p-Coumaric acid, p-Phenylenediamine, and N-GQDs Source: ResearchGate URL:[Link]

  • Infrared spectrum of the CS2 trimer: observation of a structure with D3 symmetry Source: RSC Publishing URL:[Link]

  • FTIR spectrum of PPD (Room temperature aqueous phase synthesis) Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3-Bis(4-aminophenyl)thiourea

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this pri...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are cornerstones of this principle. This guide provides a detailed protocol for the safe disposal of 1,3-Bis(4-aminophenyl)thiourea, a compound that, while not extensively characterized individually, belongs to the thiourea class of chemicals. Due to the known hazards associated with thiourea and its derivatives, a cautious and systematic approach to its disposal is paramount.[1] This document synthesizes best practices from regulatory guidelines and safety data sheets for analogous compounds to ensure the protection of laboratory personnel and the environment.

I. Hazard Profile and Core Safety Principles

Key Hazard Classifications for Thiourea Compounds:

Hazard ClassificationDescriptionCitations
Acute Toxicity (Oral) Harmful if swallowed.[1][2][3][4][5]
Carcinogenicity Suspected of causing cancer.[1][3][4][5][6]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[1][3][4][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3][4][5][7]

Given these potential hazards, the foundational principle of disposal is to treat all 1,3-Bis(4-aminophenyl)thiourea waste as hazardous waste .[1] Under the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA), thiourea is listed as a hazardous waste with the designated number U219.[8] This "cradle-to-grave" management system mandates proper documentation, classification, and disposal of such materials.

II. Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is mandatory to mitigate the risks associated with 1,3-Bis(4-aminophenyl)thiourea. The following steps provide a clear workflow for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all materials contaminated with 1,3-Bis(4-aminophenyl)thiourea as hazardous waste. This includes the chemical itself, any reaction byproducts, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any absorbent materials used for spills.[1]

  • Segregate this waste stream from all other laboratory waste to prevent cross-contamination and unintended chemical reactions.[1]

2. Containerization:

  • Use only approved, leak-proof, and chemically compatible hazardous waste containers.[1]

  • The container must be clearly labeled with the full chemical name, "1,3-Bis(4-aminophenyl)thiourea," and the appropriate hazard pictograms (e.g., health hazard, environmental hazard).[1] Include the date when the waste was first added to the container.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[4][6]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.[1]

  • Under no circumstances should 1,3-Bis(4-aminophenyl)thiourea or its waste be disposed of down the drain or in regular trash. [1][7] This can lead to significant environmental contamination.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

1. Immediate Actions:

  • Evacuate the immediate area and alert laboratory safety personnel.[1]

  • If the spill is substantial, restrict access to the area.

2. Personal Protective Equipment (PPE):

  • Before attempting any cleanup, don appropriate PPE, including:

    • Chemical-resistant gloves

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

    • In the case of a dry powder spill that could become airborne, respiratory protection is necessary.[9]

3. Spill Cleanup:

  • For liquid spills, use an inert absorbent material such as vermiculite or sand to contain and absorb the substance.[1][9]

  • For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.[9] If necessary, dampen the material slightly with water to prevent it from becoming airborne.[9]

  • Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.[1]

4. Decontamination:

  • Thoroughly clean the spill area with soap and water.[6]

  • Collect all decontamination materials and dispose of them as hazardous waste.

IV. Disposal of Empty Containers

Chemical containers that have held 1,3-Bis(4-aminophenyl)thiourea are not considered empty until they have been properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple rinse it with a suitable solvent.[10]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste.[10]

  • Container Disposal: Once triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste. However, it is crucial to deface or remove the original label to prevent misuse.[10] Always consult your institution's specific guidelines for the disposal of empty chemical containers.

V. Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of 1,3-Bis(4-aminophenyl)thiourea waste.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Generation of 1,3-Bis(4-aminophenyl)thiourea Waste characterize Characterize as Hazardous Waste start->characterize segregate Segregate from other waste streams characterize->segregate containerize Place in labeled, leak-proof container segregate->containerize store Store in designated hazardous waste area containerize->store dispose Arrange for disposal by a licensed waste management company store->dispose end Waste Disposed dispose->end

Caption: Decision workflow for the disposal of 1,3-Bis(4-aminophenyl)thiourea.

By adhering to these procedures, researchers and scientists can ensure that the disposal of 1,3-Bis(4-aminophenyl)thiourea is conducted in a manner that is safe, compliant, and environmentally responsible.

References

  • Essential Procedures for the Safe Disposal of (But-3-EN-2-YL)thiourea. Benchchem.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safety D
  • Thiourea SDS. Hill Brothers Chemical Company.
  • Thiourea. Santa Cruz Biotechnology.
  • Safety D
  • HAZARD SUMMARY. NJ.gov.
  • SAFETY D
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Safety Data Sheet Thiourea Revision 5, D
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety.
  • SAFETY D
  • SAFETY D
  • SAFETY D

Sources

Handling

Personal protective equipment for handling 1,3-Bis(4-aminophenyl)thiourea

A Strategic Guide to the Safe Handling of 1,3-Bis(4-aminophenyl)thiourea This document provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Bis(4-aminophenyl)thiourea. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide to the Safe Handling of 1,3-Bis(4-aminophenyl)thiourea

This document provides essential, immediate safety and logistical information for the handling and disposal of 1,3-Bis(4-aminophenyl)thiourea. As a thiourea derivative, this compound necessitates cautious handling due to the known toxicological profile of the parent compound, thiourea, which is classified as harmful if swallowed and is a suspected carcinogen and reproductive toxicant[1][2][3][4]. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards of 1,3-Bis(4-aminophenyl)thiourea is foundational to its safe handling. The primary risks associated with thiourea and its derivatives include:

  • Acute Toxicity (Oral): Harmful or fatal if swallowed[1][3]. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting[1][2].

  • Carcinogenicity: Thiourea is suspected of causing cancer[1][2][3][4]. Animal studies have shown tumor development in various organs[1].

  • Reproductive Toxicity: It is also suspected of damaging fertility or the unborn child[1][2][4].

  • Skin and Eye Irritation: The compound can cause skin and eye irritation upon contact[1].

  • Skin Sensitization: May cause an allergic skin reaction[1][4].

Given these significant hazards, a comprehensive risk assessment is mandatory before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust or aerosol generation.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure is through robust engineering controls. All work with 1,3-Bis(4-aminophenyl)thiourea must be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols[5]. The work area should be equipped with readily accessible eyewash stations and safety showers[1][5].

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered approach to PPE is critical to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling 1,3-Bis(4-aminophenyl)thiourea.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldGoggles are essential to protect against splashes, and a face shield offers an additional layer of protection for the entire face[1][5]. Contact lenses should not be worn[6].
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene) and a lab coatDisposable nitrile or neoprene gloves should be worn to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or puncture before use[5]. A fully buttoned lab coat is necessary to protect the skin and clothing[5].
Respiratory NIOSH-approved respiratorIn situations where dust or aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges is required to prevent inhalation[1][5].
Feet Closed-toe shoesShoes that fully cover the feet are mandatory to protect against spills[5].
PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is paramount for safety.

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Gather all necessary equipment and reagents before introducing 1,3-Bis(4-aminophenyl)thiourea into the workspace.

  • Don the appropriate PPE as outlined in the previous section.

Handling:

  • Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container with 1,3-Bis(4-aminophenyl)thiourea closed when not in use.

  • Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases[3].

Post-Handling:

  • Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound.

  • Remove PPE following the correct doffing procedure to avoid contaminating yourself.

  • Wash hands and any exposed skin thoroughly with soap and water after handling[1][7].

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15-20 minutes. Seek medical attention if irritation develops or persists[1].

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention[1].

  • Ingestion: DO NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

  • Spill:

    • Minor Spill: For small spills, carefully clean up the material while wearing appropriate PPE. Use a dust suppressant if necessary. Place the spilled material and any contaminated cleaning materials into a sealed container for proper disposal[1][6].

    • Major Spill: For larger spills, evacuate the area and alert emergency personnel. Prevent the spill from entering drains or waterways[6][8].

Disposal Plan: Responsible Waste Management

All waste containing 1,3-Bis(4-aminophenyl)thiourea, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Procedure:

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not dispose of this material in the regular trash or down the drain[2][8].

  • Arrange for pickup and disposal by a certified hazardous waste management company.

By implementing these comprehensive safety and handling procedures, you can effectively mitigate the risks associated with 1,3-Bis(4-aminophenyl)thiourea and ensure a safe laboratory environment.

References

  • Hill Brothers Chemical Company. Thiourea SDS. [Link]

  • Carl ROTH. Safety Data Sheet: Thiourea. [Link]

  • Redox. Safety Data Sheet Thiourea. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. [Link]

  • Fisher Scientific. SAFETY DATA SHEET - Thiourea. [Link]

  • New Jersey Department of Health. Thiourea - HAZARD SUMMARY. [Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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